molecular formula C13H14N2O B3059276 Benzenamine, 2-[(2-aminophenoxy)methyl]- CAS No. 96329-20-3

Benzenamine, 2-[(2-aminophenoxy)methyl]-

Cat. No.: B3059276
CAS No.: 96329-20-3
M. Wt: 214.26 g/mol
InChI Key: YHSWZKRARWXICS-UHFFFAOYSA-N
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Description

Benzenamine, 2-[(2-aminophenoxy)methyl]- (CAS 81630-84-4) is an organic compound with the molecular formula C13H14N2O and an average molecular weight of 214.26 g/mol . This molecule features two primary aromatic amine groups connected by a methylene-oxygen bridge, giving it a structure characterized by a rotatable bond count of 3 and a topological polar surface area of 61.3 Ų . Its structure and properties make it a versatile building block in organic synthesis . Researchers utilize this diamino compound for the preparation of more complex molecules, including specialized fluorescent dyes and Ca²⁺ probes, where its amine groups serve as key sites for further chemical modification . The compound is supplied as a solid and is soluble in organic solvents such as ethanol . As with many aromatic amines, appropriate safety procedures should be followed. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-aminophenoxy)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8H,9,14-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSWZKRARWXICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50539678
Record name 2-[(2-Aminophenoxy)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50539678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96329-20-3
Record name 2-[(2-Aminophenoxy)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50539678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Benzenamine, 2-[(2-aminophenoxy)methyl]-

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of Benzenamine, 2-[(2-aminophenoxy)methyl]- (CAS: 96329-20-3), a specialized aromatic diamine intermediate. This document is structured for researchers in medicinal chemistry and materials science, focusing on synthetic pathways, structural properties, and applications in high-performance polymers.

Executive Summary

Benzenamine, 2-[(2-aminophenoxy)methyl]- (also known as 2-(2-aminophenoxymethyl)aniline) is an unsymmetrical ether-linked diamine. Unlike rigid aromatic diamines (e.g., p-phenylenediamine), this molecule incorporates a methylene spacer (


) and an ether linkage (

) between two ortho-substituted aniline rings.

This structural motif disrupts the conjugation of the aromatic system, imparting flexibility and solubility to derived polymers (polyimides, polyamides) while maintaining high thermal stability. In medicinal chemistry, it serves as a privileged scaffold for constructing kinase inhibitors where the benzyl-ether linkage mimics the pharmacophore of established drugs like Ibrutinib.

Chemical Identity & Structural Properties
Property Data
IUPAC Name 2-[(2-Aminophenoxy)methyl]aniline
CAS Number 96329-20-3
Molecular Formula

Molecular Weight 214.26 g/mol
SMILES

Key Functional Groups Primary Amine (

, x2), Ether (

), Methylene (

)
Predicted LogP 2.3 - 2.8 (Lipophilic)
pKa (Conjugate Acid) ~4.5 (Aniline 1), ~4.0 (Aniline 2 due to ether inductive effect)
Structural Analysis

The molecule features two benzene rings linked by an oxymethylene bridge.

  • Ring A (Benzylamine moiety): An aniline ring substituted at the ortho-position with a methylene group.

  • Ring B (Phenoxyamine moiety): An aniline ring substituted at the ortho-position with an oxygen atom.

Conformational Implications: The ortho-ortho substitution pattern creates significant steric crowding. Unlike para-substituted isomers, this molecule likely adopts a twisted conformation to minimize repulsion between the amine groups and the linker. This "kinked" structure is highly valuable in polymer synthesis for disrupting chain packing, thereby increasing the solubility of polyimides in organic solvents without drastically lowering the glass transition temperature (


).
Synthetic Pathways

The synthesis of Benzenamine, 2-[(2-aminophenoxy)methyl]- follows a classic Williamson Ether Synthesis followed by Nitro Group Reduction . This pathway is preferred for its scalability and high yield.

Step 1: Ether Formation (Nucleophilic Substitution)

Precursors: 2-Nitrobenzyl bromide and 2-Nitrophenol. Mechanism:


 displacement of the bromide by the phenoxide ion.

Protocol:

  • Activation: Dissolve 2-nitrophenol (1.0 eq) in DMF or Acetone. Add Potassium Carbonate (

    
    , 1.2 eq) and stir at room temperature for 30 minutes to generate the phenoxide nucleophile.
    
  • Alkylation: Add 2-nitrobenzyl bromide (1.0 eq) dropwise to the mixture.

  • Reflux: Heat the reaction to 60–80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Pour the reaction mixture into ice-water. The product, 1-nitro-2-[(2-nitrophenoxy)methyl]benzene , will precipitate as a solid. Filter, wash with water, and recrystallize from ethanol.

Step 2: Reduction to Diamine

Precursor: 1-nitro-2-[(2-nitrophenoxy)methyl]benzene. Method: Catalytic Hydrogenation (cleanest) or Iron/Acid reduction (cheaper).

Protocol (Catalytic Hydrogenation):

  • Dissolution: Dissolve the dinitro intermediate in Ethanol or Methanol.

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Hydrogenation: Stir under

    
     atmosphere (balloon or 30 psi Parr shaker) at RT for 12 hours.
    
  • Purification: Filter through Celite to remove Pd/C. Concentrate the filtrate under reduced pressure to yield the crude diamine.

  • Final Polish: Recrystallize from Ethanol/Water or convert to the Dihydrochloride salt (

    
    ) for long-term storage.
    
Visualizing the Synthesis Logic

SynthesisPathway cluster_0 Step 1: Ether Synthesis cluster_1 Step 2: Functional Group Transformation Start 2-Nitrobenzyl Bromide + 2-Nitrophenol Base Base (K2CO3) Solvent (DMF) Start->Base Activation Intermediate Intermediate: 1-nitro-2-[(2-nitrophenoxy)methyl]benzene Base->Intermediate SN2 Alkylation (Ether Linkage Formation) Reduction Reduction: H2, Pd/C or Fe/HCl Intermediate->Reduction Nitro Reduction Product Target: Benzenamine, 2-[(2-aminophenoxy)methyl]- Reduction->Product Isolation

Figure 1: Two-step synthetic pathway transforming nitro-precursors into the target diamine via ether linkage formation and reduction.[1]

Applications in Materials Science & Pharma[3]
A. High-Performance Polyimides

This diamine is a critical monomer for synthesizing soluble polyimides .

  • Mechanism: Reaction with dianhydrides (e.g., PMDA, BPDA) yields polyamic acid, which is cyclized to polyimide.

  • Advantage: The ether and methylene "hinge" groups reduce the polymer's crystallinity. This allows the polyimide to be dissolved in solvents like NMP or DMAc for casting into films, unlike rigid rod polyimides (e.g., Kapton) which are insoluble.

  • Use Case: Flexible printed circuit boards (FPCBs) and alignment layers in liquid crystal displays (LCDs).

B. Epoxy Resin Curing Agents
  • Role: Acts as a latent hardener. The aromatic amines react with epoxide rings to form a cross-linked network.

  • Performance: Provides high thermal resistance (

    
    ) due to the aromatic backbone, while the ether linkage improves impact toughness (less brittle than pure aniline hardeners).
    
C. Pharmaceutical Scaffold
  • Kinase Inhibition: The 2-phenoxyphenyl motif is structurally homologous to the pharmacophore found in Ibrutinib (BTK inhibitor).

  • Design Strategy: The methylene linker (

    
    ) extends the reach of the molecule into hydrophobic pockets of enzymes, potentially improving selectivity compared to direct biaryl ether analogues.
    
Polymerization Workflow

Polymerization Monomer Monomer: Benzenamine, 2-[(2-aminophenoxy)methyl]- PAA Polyamic Acid (Precursor) Soluble in NMP Monomer->PAA Polycondensation (RT, 24h) Dianhydride Co-Monomer: Aromatic Dianhydride (e.g., PMDA) Dianhydride->PAA Polycondensation (RT, 24h) Polyimide Polyimide Film High Tg, Flexible, Tough PAA->Polyimide Thermal Imidization (-H2O, 300°C)

Figure 2: Workflow for utilizing the diamine in the synthesis of high-performance polyimide films.

Safety & Handling (SDS Summary)

As an aromatic amine, this compound must be handled with strict safety protocols.

  • Hazard Classification:

    • Acute Toxicity: Harmful if swallowed or inhaled.

    • Skin Sensitization: Potential allergen.

    • Carcinogenicity: Suspected (typical of aniline derivatives).

  • PPE Requirements: Nitrile gloves, safety goggles, and a fume hood are mandatory.

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation (darkening) of the amine groups. Keep in a cool, dry place.

References
  • Sigma-Aldrich. (2024). Product Specification: Benzenamine, 2-[(2-aminophenoxy)methyl]- (CAS 96329-20-3).[2][3] Link

  • PubChem. (2024). Compound Summary: 2-[(2-aminophenoxy)methyl]aniline.[4][2] National Library of Medicine. Link

  • Liaw, D. J., & Wang, K. L. (1996). Synthesis and characterization of new polyimides containing ether and methylene linkages. Journal of Polymer Science Part A: Polymer Chemistry. (Contextual reference for class of ether-diamine polymers).
  • Huntsman Corporation. (2023). Technical Bulletin: Aromatic Diamines in Epoxy Curing.

Sources

Ortho-Linked Ether Diamine Monomers: Engineering Solubility and Transparency in High-Performance Polyimides

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the design, synthesis, and application of ortho-linked ether diamine monomers, specifically focusing on 1,2-bis(4-aminophenoxy)benzene (o-BAB) and its derivatives.

Executive Summary

Polyimides (PI) are the gold standard for high-temperature dielectrics and mechanical coatings. However, their rigid aromatic backbones often render them insoluble and deeply colored due to strong interchain Charge Transfer Complexes (CTC).

This guide focuses on ortho-linked ether diamine monomers (specifically 1,2-bis(4-aminophenoxy)benzene). Unlike their para- and meta- counterparts, ortho-linked monomers introduce a severe structural "kink" into the polymer backbone. This angulation disrupts chain packing and reduces CTC formation, yielding polyimides that are organosoluble and optically transparent while retaining high thermal stability (


C).

Molecular Design Principles: The "Kink" Effect

The core innovation of ortho-linked monomers lies in the geometry of the ether linkages.

  • Para-linked (1,4): Linear geometry. Maximizes chain packing and

    
    -
    
    
    
    stacking. Result: High
    
    
    , Insoluble, Dark Color.
  • Meta-linked (1,3): Bent geometry (

    
    ). Moderate disruption. Result: Improved processability, moderate solubility.
    
  • Ortho-linked (1,2): Kinked geometry (

    
     effective torsion). Maximizes free volume and entropy. Result: High Solubility, High Transparency. 
    
Logic Flow: Structure to Property

The following diagram illustrates how the ortho-linkage translates to macroscopic properties.

StructureProperty Ortho Ortho-Linkage (1,2-Subst.) Kink Structural Kink (High Torsion) Ortho->Kink FreeVol Increased Fractional Free Volume (FFV) Kink->FreeVol Packing Disrupted Chain Packing Kink->Packing Thermal Retained Thermal Stability (Tg > 200°C) Kink->Thermal Trade-off CTC Reduced CTC Formation Packing->CTC Solubility High Organosolubility (NMP, DMAc, THF) Packing->Solubility Transp Optical Transparency (Low Color) CTC->Transp

Figure 1: Mechanistic pathway from molecular ortho-substitution to macroscopic polymer properties.

Monomer Synthesis Protocol

The synthesis of 1,2-bis(4-aminophenoxy)benzene (o-BAB) is a self-validating two-step process involving nucleophilic aromatic substitution followed by catalytic reduction.

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • Reagents: Catechol (1,2-dihydroxybenzene), p-chloronitrobenzene (or p-fluoronitrobenzene for higher reactivity).

  • Catalysts/Bases: Potassium Carbonate (

    
    ), Palladium on Carbon (Pd/C).[1]
    
  • Solvents: N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc), Ethanol, Hydrazine Monohydrate.

Step-by-Step Methodology
Step 1: Nucleophilic Substitution (Formation of Dinitro Intermediate)[2]
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, nitrogen inlet, and Dean-Stark trap (optional if using toluene azeotrope).

  • Charging: Add Catechol (10.0 mmol) and

    
    -chloronitrobenzene (20.5 mmol) into DMAc (40 mL).
    
  • Base Addition: Add anhydrous

    
     (22.0 mmol).
    
  • Reaction: Heat to 150–160°C for 8–12 hours. The mixture will darken as the salt forms and substitution occurs.

    • Causality: The

      
       deprotonates the catechol; the phenoxide ion attacks the electron-deficient carbon of the nitrobenzene.
      
  • Workup: Pour the hot solution into methanol/water (1:1). Precipitate the yellow solid (1,2-bis(4-nitrophenoxy)benzene). Recrystallize from glacial acetic acid or DMF/ethanol.

Step 2: Catalytic Reduction (Formation of Diamine)
  • Setup: 2-neck flask with reflux condenser and dropping funnel.

  • Charging: Dissolve the dinitro intermediate (5 mmol) in Ethanol/THF (50 mL). Add catalytic Pd/C (10 wt% load).

  • Reduction: Heat to reflux (

    
    C). Dropwise add Hydrazine Monohydrate (excess, 15 mmol) over 30 mins.
    
    • Observation: Evolution of

      
       gas indicates active reduction. Solution turns from yellow to colorless/pale.
      
  • Purification: Filter hot to remove Pd/C. Cool filtrate to crystallize 1,2-bis(4-aminophenoxy)benzene (White needles, MP: ~135°C).

SynthesisWorkflow Start Catechol + p-Chloronitrobenzene Step1 Nucleophilic Substitution (K2CO3, DMAc, 160°C) Start->Step1 Inter Intermediate: 1,2-bis(4-nitrophenoxy)benzene Step1->Inter Step2 Catalytic Reduction (Pd/C, Hydrazine, Reflux) Inter->Step2 Final Product: 1,2-bis(4-aminophenoxy)benzene (o-BAB) Step2->Final

Figure 2: Synthetic workflow for ortho-linked ether diamine monomers.

Polymerization & Processing

To maximize solubility, a Two-Step Chemical Imidization method is recommended over thermal imidization. Thermal curing can sometimes lead to cross-linking or lower solubility due to dense packing during the heating phase.

  • Polyamic Acid (PAA) Formation:

    • Dissolve o-BAB diamine in NMP under

      
       at room temperature.
      
    • Add equimolar dianhydride (e.g., 6FDA, ODPA, or BPDA) in portions.

    • Stir for 4-24 hours to form viscous PAA solution.

  • Chemical Imidization:

    • Add Acetic Anhydride (dehydrating agent) and Pyridine (catalyst) to the PAA solution.[3]

    • Heat to

      
      C for 4 hours.
      
    • Precipitate into methanol. This yields the soluble polyimide powder.

Comparative Property Analysis

The following table contrasts polyimides derived from ortho-linked (o-BAB), meta-linked (m-BAB), and para-linked (p-BAB) diamines with a standard dianhydride (ODPA).

PropertyOrtho-Linked (o-BAB) Meta-Linked (m-BAB) Para-Linked (p-BAB)
Solubility (NMP/DMAc) Excellent (++++) Good (+++)Poor/Insoluble (+)
Solubility (THF/CHCl3) Good (++) Poor (-)Insoluble (-)
Glass Transition (

)
190°C – 220°C200°C – 230°C240°C – 270°C
Cut-off Wavelength (

)
340–360 nm (Colorless) 360–380 nm>400 nm (Yellow)
Tensile Modulus 2.0 – 2.5 GPa2.5 – 3.0 GPa3.0 – 3.5 GPa

Key Insight: The ortho-linked PI sacrifices a small amount of thermal rigidity (


) for a massive gain in processability (solubility in low-boiling solvents like THF) and optical transparency.

Applications

  • Flexible Optical Films: Due to high transparency and solubility, o-BAB polyimides are ideal for flexible display substrates (OLED/LCD) where colorless polyimide (CPI) is required.

  • Microelectronics Packaging: The ability to process these polymers from solution at lower temperatures protects sensitive electronic components.

  • Gas Separation Membranes: The high fractional free volume (FFV) created by the "kink" improves gas permeability/selectivity.

References

  • Synthesis and Properties of Poly(ether imide)s Having Ortho-Linked Aromatic Units. Macromolecules. [Link][4]

  • Synthesis and Characterization of Polyimides Derived from Novel 1,3-Bis(4-Aminophenoxy)Benzene. Scientific.Net. [Link]

  • Organosoluble and Light-Colored Fluorinated Polyimides Based on 1,2-Bis(4-amino-2-trifluoromethylphenoxy)benzene. Journal of Polymer Science Part A. [Link]

  • 1,4-Bis(4-aminophenoxy)benzene Structure and Properties. IUCr Journals. [Link]

  • High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. RSC Advances. [Link]

Sources

Properties of 2,2'-oxydimethylene dianiline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2,2'-Oxydimethylene Dianiline Scaffolds in Medicinal Chemistry & Materials Science

Executive Summary

This technical guide analyzes the physiochemical properties, synthetic pathways, and application vectors of 2,2'-oxydimethylene dianiline (CAS: 74808-61-0), also known as bis(2-aminobenzyl) ether . Unlike its para-substituted isomer (4,4'-oxydianiline), which is ubiquitous in commodity polyimides, the 2,2' (ortho) derivative represents a specialized, "pre-organized" scaffold. Its unique U-shaped geometry and flexible ether linkage make it a high-value intermediate for designing macrocyclic drugs, specialized chelating agents, and high-solubility polybenzoxazines.

Structural Architecture & Physiochemical Profile

The core significance of 2,2'-oxydimethylene dianiline lies in its topology. The methylene-ether-methylene bridge (


) introduces a "kink" that disrupts crystallinity, enhancing solubility, while the ortho-amine positioning facilitates intramolecular reactions.
Molecular Descriptors
PropertyValue / DescriptionSignificance in Development
IUPAC Name 2,2'-[Oxybis(methylene)]dianilineStandard nomenclature for registry.
Molecular Formula

Moderate MW (228.29 g/mol ) allows room for derivatization within Lipinski rules.
Linkage Type Dibenzyl Ether (

)
Provides rotational freedom; susceptible to metabolic dealkylation (CYP450).
Substitution 2,2' (Ortho-Ortho)Critical Feature: Pre-organizes the molecule for macrocyclization or multidentate ligand formation.
pKa (Aniline) ~4.0 - 4.6Lower basicity than alkyl amines; remains neutral at physiological pH, aiding membrane permeability.
H-Bond Donors 4 (Two

groups)
High capacity for receptor binding.
The "Ortho Effect" in Reactivity

Unlike para-isomers, the 2,2' geometry allows the amine tails to interact with the ether oxygen or with each other upon derivatization.

  • Chelation: The ether oxygen and two amine nitrogens can form a tridentate coordination pocket for metal ions (

    
     motif).
    
  • Cyclization: Reaction with electrophiles (e.g., phosgene, oxalyl chloride) readily forms 7- to 9-membered fused heterocycles, a strategy often used to constrain peptide mimetics.

Synthetic Pathways

To ensure high purity for pharmaceutical applications, a convergent synthesis avoiding over-alkylation is required. The most robust route involves the Williamson ether synthesis of nitro-precursors followed by reduction.

Validated Synthetic Route
  • Precursor Selection: Start with 2-nitrobenzyl alcohol and 2-nitrobenzyl bromide .

  • Ether Formation: Base-catalyzed coupling creates the skeletal bridge.

  • Reduction: Chemoselective reduction of nitro groups to anilines.

DOT Diagram: Synthesis Workflow

Synthesis Start1 2-Nitrobenzyl Alcohol Step1 Ether Coupling (NaH, THF, 0°C) Start1->Step1 Start2 2-Nitrobenzyl Bromide Start2->Step1 Inter Bis(2-nitrobenzyl) ether Step1->Inter Step2 Reduction (H2, Pd/C or Fe/HCl) Inter->Step2 Product 2,2'-Oxydimethylene dianiline Step2->Product

Figure 1: Convergent synthesis of 2,2'-oxydimethylene dianiline via nitro-precursor coupling.

Applications in Drug Development

Macrocyclic Kinase Inhibitors

The 2,2' scaffold acts as a "hinge binder" mimic. By derivatizing the amines with urea or amide linkers and closing the ring, researchers can create macrocyclic kinase inhibitors .

  • Mechanism: The flexible ether linker spans the solvent-exposed region of the kinase ATP pocket, while the rigid aniline-derived pharmacophores bind to the hinge region.

  • Advantage: Macrocyclization improves metabolic stability and selectivity compared to linear analogues.

PROTAC Linker Design

Proteolysis Targeting Chimeras (PROTACs) require linkers of specific lengths and flexibility.

  • Utility: The dibenzyl ether moiety provides a semi-rigid linker that is distinct from standard PEG chains. It introduces hydrophobicity (improving cell permeability) while maintaining the necessary flexibility to allow E3 ligase and target protein dimerization.

DNA Intercalators (Bis-intercalators)

Derivatives where the amino groups are acylated with planar aromatic systems (e.g., naphthalimides) function as bis-intercalators .

  • Geometry: The linker length (~8-10 Å) is ideal for spanning two base pairs, allowing the two aromatic "wings" to intercalate into DNA simultaneously, drastically increasing binding affinity.

Experimental Protocol: Derivatization for Library Generation

Objective: Synthesis of a Bis-Amide Derivative (General Procedure for SAR Studies).

Reagents:

  • 2,2'-Oxydimethylene dianiline (1.0 eq)

  • Acyl Chloride (R-COCl) (2.2 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 2,2'-oxydimethylene dianiline in 10 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add 2.5 mmol of TEA. Cool the mixture to 0°C using an ice bath to minimize side reactions.

  • Acylation: Dropwise add 2.2 mmol of the chosen Acyl Chloride (diluted in 2 mL DCM) over 15 minutes.

    • Note: Slow addition prevents the formation of mono-acyl impurities.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (eluent: 5% MeOH in DCM).

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    mL). Wash organic layer with brine, dry over
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Safety & Stability Considerations

  • Oxidation Sensitivity: The benzylic ether positions (

    
    ) are susceptible to auto-oxidation over time to form peroxides or benzoates. Store under inert gas (Argon) at -20°C.
    
  • Toxicology: Like most aromatic amines, this compound should be treated as a potential mutagen. Handle with double-gloving and within a fume hood.

  • Metabolic Liability: In vivo, the benzylic carbon is a site for CYP450-mediated hydroxylation, potentially leading to O-dealkylation. This must be factored into ADME predictions.

References

  • Chemical Registry. 2,2'-[Oxybis(methylene)]bisbenzenamine - CAS 74808-61-0. Common Chemistry. [Link]

  • Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley, 2019. (Reference for Williamson Ether Synthesis and Nitro Reduction protocols).
  • Meanwell, N. A.synopsis of some recent tactical application of bioisosteres in drug design. J. Med. Chem. 2011, 54, 2529–2591. (Reference for ether linkers in medicinal chemistry).
  • Peterson, E. A., et al.Macrocycles in Drug Discovery. Annual Reports in Medicinal Chemistry. 2017.

Asymmetric Aromatic Ether Diamines: Structural Engineering for Next-Gen Polyimides

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Structure-Property Relationships & Biomedical Utility Audience: Researchers, Material Scientists, and Drug Development Professionals

Executive Summary

Asymmetric aromatic ether diamines, such as 3,4'-oxydianiline (3,4'-ODA) , represent a pivotal class of monomers in the synthesis of high-performance polyimides (PIs).[1][2] Unlike their symmetric counterparts (e.g., 4,4'-ODA), asymmetric diamines introduce controlled entropy into the polymer backbone. This "molecular kinking" disrupts dense chain packing, yielding soluble, transparent, and processable materials without significantly compromising thermal stability (


).

For drug development and biomedical professionals, these materials are not merely structural plastics but bio-inert platforms . They enable flexible bio-sensors, neural implants, and advanced drug delivery carriers where solution-processability and optical clarity are non-negotiable.

Molecular Architecture: The Power of Asymmetry

The fundamental differentiator in this chemical class is the meta-para linkage.

  • Symmetric (4,4'-ODA): The ether linkage connects two para-substituted aniline rings. The chain is linear and rod-like, facilitating strong intermolecular charge transfer complexes (CTC) and dense packing. Result: High crystallinity, insolubility, and dark color.

  • Asymmetric (3,4'-ODA): One ring is attached at the meta position. This introduces a permanent "kink" or bend angle (approx. 120°) along the backbone.

    • Effect 1 (Solubility): The irregularity prevents the formation of tight crystalline domains, allowing solvent molecules (NMP, DMAc) to penetrate.

    • Effect 2 (Transparency): The disruption of planarity reduces the orbital overlap required for Charge Transfer Complexes (CTC), shifting the absorption edge away from the visible spectrum (Colorless Polyimides or CPIs).

Comparative Structural Analysis
FeatureSymmetric (4,4'-ODA)Asymmetric (3,4'-ODA)Mechanistic Impact
Linkage Geometry Para-Para (

linearity)
Meta-Para (Bent/Kinked)Asymmetry increases free volume.
Crystallinity HighLow / AmorphousAmorphous nature improves solubility.
Solubility Insoluble (requires PAA precursor)Soluble in polar solventsAllows solution-casting of films.
Optical Clarity Yellow/Amber (High CTC)Clear/Colorless (Low CTC)Critical for optical bio-sensors.

(with PMDA)


Minimal thermal penalty for asymmetry.
Synthesis Strategy: Causality & Protocol

The synthesis of asymmetric diamines requires precise regioselectivity. The most robust route involves the catalytic hydrogenation of a nitro-amine intermediate.

Core Reaction: Catalytic Hydrogenation

Precursor: 3-Amino-4'-nitrodiphenyl ether Target: 3,4'-Oxydianiline (3,4'-ODA)[2]

Protocol Rationale: We utilize Palladium on Alumina (Pd/Al


O

)
rather than Pd/C for this specific reduction to minimize ring hydrogenation side reactions and improve catalyst recovery. Ethyl acetate is chosen as the solvent for its moderate polarity, ensuring the precursor dissolves while the product remains stable.

Step-by-Step Methodology:

  • Preparation: Charge a high-pressure reactor with 3-amino-4'-nitrodiphenyl ether (10 mmol) dissolved in ethyl acetate (80 mL).

  • Catalyst Addition: Add Pd/Al

    
    O
    
    
    
    (0.5% Pd loading, 0.3 mmol). Note: Ensure inert atmosphere (
    
    
    ) during addition to prevent ignition.
  • Hydrogenation: Pressurize with

    
     gas. Maintain reaction temperature at 30°C .
    
    • Why 30°C? Higher temperatures risk cleaving the ether bond or over-reducing the aromatic ring.

  • Monitoring: Monitor via GC-MS until the nitro peak disappears.

  • Purification: Filter catalyst. Remove solvent via rotary evaporation. Recrystallize from ethanol/water to remove trace isomers.

SynthesisPath cluster_0 Precursor Synthesis (S_NAr) cluster_1 Reduction (Critical Step) A 3-Aminophenol I Intermediate: 3-Amino-4'-nitrodiphenyl ether A->I Nucleophilic Attack B 4-Chloronitrobenzene B->I C Base (K2CO3) Solvent (DMF) C->I P Target Product: 3,4'-Oxydianiline (3,4'-ODA) I->P Nitro Reduction H2 Hydrogen (H2) H2->P Cat Cat: Pd/Al2O3 Solvent: EtOAc, 30°C Cat->P caption Figure 1: Synthetic pathway for Asymmetric Diamine 3,4'-ODA via S_NAr and Hydrogenation.

Structure-Property Logic in Polymerization

When 3,4'-ODA is polymerized with dianhydrides (e.g., 6FDA or ODPA), the resulting polyimide exhibits unique properties relevant to biomedical applications.

The Solubility-Processability Mechanism

In drug delivery and bio-electronics, materials must often be solution-processed (e.g., spin-coated onto a sensor or formed into microspheres).

  • Mechanism: The meta-linkage in 3,4'-ODA creates "frustrated packing." Polymer chains cannot align perfectly.

  • Result: The solvent (DMAc or NMP) can solvate the chains at room temperature.

  • Application: This allows the fabrication of flexible neural probes or drug-eluting coatings without the need for high-temperature curing (

    
    ) that would damage sensitive biological payloads or electronic components.
    
Biomedical Relevance & Toxicity

While the monomers (diamines) can be cytotoxic (mutagenic), the polyimides derived from them are biologically inert.

  • Safety Protocol: It is mandatory to perform rigorous solvent extraction (e.g., Soxhlet extraction with methanol) on the final polymer film to remove any unreacted diamine monomer before biological contact.

  • Drug Delivery: Soluble polyimides based on asymmetric diamines are being investigated as matrices for controlled release, where the polymer degradation rate (or lack thereof) controls the diffusion of the drug.

PropertyLogic cluster_inputs cluster_mechanisms cluster_outputs cluster_apps M1 Asymmetric Linkage (Meta-Substituted) Mech1 Disrupted Chain Packing (Increased Entropy) M1->Mech1 Mech2 Reduced Charge Transfer (CTC) M1->Mech2 M2 Bulky Groups (e.g., -CF3) M2->Mech1 Prop1 High Solubility (Solution Processable) Mech1->Prop1 Prop3 Low Dielectric Constant Mech1->Prop3 Prop2 Optical Transparency (Colorless) Mech2->Prop2 App1 Flexible Bio-Sensors (Wearables) Prop1->App1 Prop2->App1 App2 Micro-Fluidic Devices Prop2->App2 caption Figure 2: Structure-Property-Application Logic Flow for Asymmetric Polyimides.

References
  • Hasegawa, M., et al. "Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups." Materials, 2022.[1]

  • ChemicalBook. "3,4'-Oxydianiline Synthesis and Properties." ChemicalBook Database, 2025.

  • Luo, J., et al. "Integrated exploration of experimentation and molecular simulation in ester-containing polyimide dielectrics." RSC Advances, 2023.

  • Soldatova, A., et al. "Synthesis of Aromatic Polyimides Based on 3,4'-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid." Materials, 2022.[1] [3]

  • Gili, P., & Mederos, A. "On the Toxicity of the Aromatic Diamines and their Tetramethylcarboxylic Acid Derivatives."[4][5] Revista de la Sociedad Química de México, 2000.[5]

  • Yang, X., et al. "Polyimide as a biomedical material: advantages and applications."[6] Nanoscale Advances, 2024.

Sources

A Technical Guide to Flexible Diamine Monomers with Methylene Ether Bridges: Synthesis, Properties, and Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Processable High-Performance Polymers

In the relentless pursuit of materials that push the boundaries of performance, aromatic polyimides have long been celebrated for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties have made them indispensable in demanding applications, from aerospace components to microelectronics manufacturing.[2][3] However, the very rigidity of their aromatic backbones, which imparts these desirable traits, also leads to significant processing challenges, namely poor solubility and high melting temperatures.[1] This intractability has historically limited their widespread application.

A pivotal strategy to overcome these processing hurdles lies in the molecular design of the diamine monomer, a key building block in polyimide synthesis. The incorporation of flexible linkages into the diamine structure disrupts the rigid, co-planar arrangement of the polymer chains, thereby enhancing solubility and processability without catastrophically compromising thermal performance. Among the most effective flexible moieties are methylene ether bridges (-O-CH₂-O-), which impart a significant degree of rotational freedom to the polymer backbone.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of flexible diamine monomers featuring methylene ether bridges. We will delve into their synthesis, explore the profound impact of these flexible linkages on the resulting polyimide properties, and discuss their applications in both established and emerging fields, including a forward-look into their potential in advanced drug delivery systems.

The Role of Methylene Ether Bridges: A Structural Perspective

The introduction of a methylene ether linkage into the diamine monomer has a cascading effect on the properties of the resulting polyimide. The central methylene group (-CH₂-) and the flanking ether oxygen atoms introduce "kinks" in the polymer chain, preventing the close packing that characterizes rigid-rod polyimides. This increased free volume and reduced intermolecular charge transfer complex formation are the primary drivers behind the enhanced solubility of these polymers in common organic solvents.[4]

Furthermore, the ether linkages contribute to a lower glass transition temperature (Tg) compared to their all-aromatic counterparts, which can be advantageous for melt processing.[5] While a decrease in Tg might suggest a reduction in thermal stability, polyimides derived from diamines with methylene ether bridges often retain impressively high decomposition temperatures (Td), indicating that the inherent strength of the imide ring remains largely intact. This delicate balance between processability and performance is the hallmark of this class of materials.

Synthesis of Flexible Diamine Monomers and their Polyimides

The synthesis of polyimides from flexible diamine monomers is typically a two-step process: the formation of a soluble poly(amic acid) precursor, followed by cyclodehydration (imidization) to the final polyimide.[6][7]

Synthesis of a Representative Diamine Monomer: Bis(4-aminophenoxy)methane

A foundational flexible diamine monomer with a methylene ether bridge is bis(4-aminophenoxy)methane. Its synthesis can be achieved through a nucleophilic substitution reaction followed by reduction.

Experimental Protocol: Synthesis of Bis(4-aminophenoxy)methane

Materials:

  • 4-Nitrophenol

  • Dichloromethane

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Hydrazine monohydrate

  • Palladium on carbon (10 wt%)

  • Ethanol

  • Deionized water

Procedure:

Step 1: Synthesis of Bis(4-nitrophenoxy)methane

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-nitrophenol (2 equivalents), anhydrous potassium carbonate (2.2 equivalents), and anhydrous DMF.

  • Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes.

  • Slowly add dichloromethane (1 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-90°C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold deionized water with vigorous stirring to precipitate the product.

  • Filter the yellow precipitate, wash thoroughly with deionized water to remove inorganic salts, and dry in a vacuum oven at 60°C.

Step 2: Reduction to Bis(4-aminophenoxy)methane

  • In a three-necked round-bottom flask, dissolve the synthesized bis(4-nitrophenoxy)methane in ethanol.

  • Add a catalytic amount of 10% palladium on carbon to the solution.

  • Heat the mixture to reflux (approximately 70-80°C).

  • Slowly add hydrazine monohydrate (4-5 equivalents) dropwise to the refluxing mixture. Caution: This reaction is exothermic.

  • After the addition is complete, continue to reflux for another 4-6 hours until the reaction is complete (monitored by TLC).

  • Hot-filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure bis(4-aminophenoxy)methane as a crystalline solid.

  • Characterize the final product by FTIR and ¹H NMR spectroscopy to confirm its structure.

Polymerization: From Diamine to High-Performance Polyimide

The synthesized flexible diamine monomer can then be polymerized with a dianhydride, such as Pyromellitic dianhydride (PMDA), to form the corresponding polyimide.

Experimental Protocol: Synthesis of Polyimide from Bis(4-aminophenoxy)methane and PMDA

Materials:

  • Bis(4-aminophenoxy)methane (as synthesized)

  • Pyromellitic dianhydride (PMDA) (purified by sublimation)

  • N,N-Dimethylacetamide (DMAc, anhydrous)

  • Nitrogen gas (high purity)

Procedure:

Step 1: Synthesis of Poly(amic acid) (PAA)

  • In a dry, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of bis(4-aminophenoxy)methane in anhydrous DMAc under a nitrogen atmosphere.

  • Once the diamine has completely dissolved, slowly add an equimolar amount of PMDA in small portions to the stirred solution. Note: This step is exothermic, and the viscosity of the solution will increase significantly.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours to ensure the formation of a high molecular weight poly(amic acid). The final product should be a viscous, transparent solution.

Step 2: Thermal Imidization

  • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.

  • Place the cast film in a vacuum oven and subject it to a staged curing process:

    • 80°C for 2 hours to slowly remove the solvent.

    • 150°C for 1 hour.

    • 200°C for 1 hour.

    • 250°C for 1 hour.

    • 300°C for 1 hour to ensure complete imidization.

  • After cooling to room temperature, the flexible, transparent polyimide film can be carefully peeled from the glass plate.

Visualizing the Synthesis Workflow

SynthesisWorkflow cluster_Monomer Diamine Monomer Synthesis cluster_Polymer Polyimide Synthesis Start 4-Nitrophenol + Dichloromethane Reaction1 Nucleophilic Substitution (DMF, K2CO3) Start->Reaction1 Intermediate Bis(4-nitrophenoxy)methane Reaction1->Intermediate Reaction2 Reduction (Pd/C, Hydrazine) Intermediate->Reaction2 Diamine Bis(4-aminophenoxy)methane Reaction2->Diamine Polyaddition Polyaddition (DMAc) Diamine->Polyaddition Polymerization Dianhydride Pyromellitic Dianhydride (PMDA) Dianhydride->Polyaddition PAA Poly(amic acid) Solution Imidization Thermal Imidization (Staged Heating) PAA->Imidization Polyimide Flexible Polyimide Film Imidization->Polyimide

Caption: Workflow for the synthesis of a flexible polyimide.

Structure-Property Relationships: A Comparative Analysis

The true value of incorporating methylene ether bridges into diamine monomers is best understood through a direct comparison of the resulting polyimide's properties with those of conventional, more rigid polyimides.

StructureProperty Monomer Diamine Monomer Structure Rigid Aromatic (e.g., p-Phenylenediamine) Flexible with Methylene Ether Bridge Properties Resulting Polyimide Properties High Thermal Stability (Tg, Td) Excellent Mechanical Strength Poor Solubility Difficult Processability Moderate Thermal Stability Enhanced Flexibility Good Solubility Improved Processability Monomer:f0->Properties:p0 Leads to Monomer:f0->Properties:p1 Monomer:f0->Properties:p2 Monomer:f0->Properties:p3 Monomer:f1->Properties:p4 Leads to Monomer:f1->Properties:p5 Monomer:f1->Properties:p6 Monomer:f1->Properties:p7

Sources

Ortho-substituted aniline derivatives for polymer synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Polymerization of Ortho-Substituted Aniline Derivatives

Introduction

Polyaniline (PANI) stands as one of the most extensively studied conducting polymers due to its unique combination of electrical, optical, and electrochemical properties, coupled with its straightforward synthesis and environmental stability. However, the practical application of pristine PANI is often hampered by its poor solubility in common organic solvents, which poses significant challenges for processing and device fabrication. A highly effective strategy to mitigate this issue is the introduction of substituents onto the aniline monomer unit.

This technical guide, intended for researchers, scientists, and professionals in drug development and materials science, provides a comprehensive overview of the synthesis and polymerization of ortho-substituted aniline derivatives. The placement of substituents at the ortho position of the aniline ring has been shown to have a beneficial effect on the solubility of the resulting polymers.[1] This guide will delve into the nuances of monomer synthesis, explore various polymerization methodologies with a focus on oxidative polymerization, detail essential characterization techniques, and discuss the resulting polymer properties and their applications, particularly in the realm of chemical sensors.[1][2]

Part 1: Monomer Synthesis Strategies

The properties of the final polymer are intrinsically linked to the purity and chemical structure of the monomer. Therefore, a robust and well-characterized monomer synthesis is the cornerstone of producing high-quality poly(ortho-substituted anilines).

General Synthetic Routes

A variety of synthetic methodologies can be employed to prepare ortho-substituted anilines. The choice of method often depends on the nature of the desired substituent (e.g., alkyl, alkoxy) and the availability of starting materials. Some common strategies are summarized below.

Synthesis StrategyDescriptionKey Advantages
Friedel-Crafts Alkylation/Acylation followed by Reduction An aromatic amine is acylated or alkylated, followed by reduction of the carbonyl group (in the case of acylation) and the nitro group (if starting from a nitrobenzene).Versatile for introducing a range of alkyl groups.
Palladium-Catalyzed Cross-Coupling Reactions Reactions such as Suzuki or Buchwald-Hartwig amination can be used to couple an ortho-substituted aryl halide with an amine source.Offers good control and functional group tolerance.
Ortho-Lithiation/Functionalization Directed ortho-metalation of a protected aniline allows for the introduction of various electrophiles at the ortho position.Provides regioselective functionalization.
Claisen Rearrangement For the synthesis of ortho-allyl anilines, which can be subsequently modified.A classic and reliable method for specific structures.
Detailed Experimental Protocol: Synthesis of 2-(1-Methylbutyl)aniline

This protocol provides a detailed procedure for the synthesis of an ortho-alkyl-substituted aniline, specifically 2-(1-methylbutyl)aniline, as reported in the literature.[1]

Step 1: Synthesis of 2-(1-Methylbut-2-en-1-yl)aniline

  • A mixture of aniline and a suitable alkenyl halide (e.g., 1-chloro-2-butene) is heated.

  • The reaction proceeds via a Claisen rearrangement to yield the ortho-alkenyl aniline.

  • The product is purified using column chromatography.

Step 2: Hydrogenation to 2-(1-Methylbutyl)aniline

  • The synthesized 2-(1-methylbut-2-en-1-yl)aniline (e.g., 3.0 g, 18.6 mmol) is dissolved in a suitable solvent such as ethyl acetate (150 mL).

  • A catalytic amount of palladium on carbon (Pd/C, 10 mol%) is added to the solution.

  • The mixture is stirred under a hydrogen atmosphere until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated under reduced pressure to yield the final product, 2-(1-methylbutyl)aniline.

Monomer Characterization

It is crucial to thoroughly characterize the synthesized monomer to confirm its structure and purity before polymerization. Standard characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the position of the substituent. For 2-(1-methylbutyl)aniline, characteristic peaks for the alkyl chain and the aromatic protons would be expected.[1]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amine and the C-H stretches of the alkyl group and aromatic ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized monomer.

Part 2: Polymerization Methodologies

The polymerization of aniline and its derivatives is predominantly carried out via oxidative methods. Other common polymerization techniques, such as anionic and cationic polymerization, face significant challenges with these monomers.

Section 2.1: Oxidative Polymerization (The Workhorse Method)

Oxidative polymerization is the most common and effective method for synthesizing polyanilines.[1][3] It involves the chemical or electrochemical oxidation of the aniline monomer, leading to the formation of radical cations that couple to form the polymer chain.

Mechanism

The oxidative polymerization of aniline is generally understood to proceed through the following key steps:[4]

  • Initiation: Oxidation of the aniline monomer to form a radical cation.

  • Propagation: Coupling of radical cations to form dimers, trimers, and ultimately, the polymer chain. This typically involves head-to-tail coupling at the para-position of the aniline ring.

  • Termination: Chain growth ceases through various mechanisms, including reaction with impurities or over-oxidation.

Monomer Aniline Monomer RadicalCation Aniline Radical Cation Monomer->RadicalCation Oxidation Oxidant Oxidant (e.g., APS) Dimer Dimer RadicalCation->Dimer Coupling Polymer Polymer Chain Dimer->Polymer Propagation

Figure 1: Simplified schematic of the oxidative polymerization of aniline.

Detailed Experimental Protocol: Chemical Oxidative Polymerization

The following is a general procedure for the chemical oxidative polymerization of an ortho-substituted aniline.[1]

  • Dissolve the ortho-substituted aniline monomer (e.g., 1 g, ~6 mmol) in an acidic aqueous solution (e.g., 50 mL of 0.2 M HCl).

  • Separately, prepare a solution of an oxidizing agent, such as ammonium persulfate (APS), in the same acidic solution (e.g., with a monomer to oxidant molar ratio of 1:1.25).

  • Cool both solutions to a controlled temperature (e.g., 20°C).

  • Add the oxidant solution dropwise to the monomer solution with constant stirring.

  • Allow the reaction to proceed for a set time (e.g., 24 hours).

  • The resulting polymer precipitate is collected by filtration.

  • The precipitate is washed with the acidic solution and a non-polar solvent like petroleum ether to remove unreacted monomer and oligomers.

  • The purified polymer is then dried under vacuum.

Electrochemical Polymerization

Electrochemical polymerization offers an alternative where the oxidation of the monomer is carried out at the surface of an electrode.[5] This method allows for the direct deposition of the polymer as a film and provides good control over the film thickness and morphology.[6] However, it is generally more suited for small-scale synthesis and thin-film applications.

Section 2.2: Enzymatic Polymerization (A Green Alternative)

Enzymatic polymerization has emerged as a more environmentally friendly approach to polyaniline synthesis. This method typically employs enzymes like horseradish peroxidase (HRP) to catalyze the oxidation of the aniline monomer in the presence of an oxidizing agent like hydrogen peroxide. The reactions are conducted under milder conditions (near-neutral pH and room temperature) compared to chemical oxidative polymerization.

Section 2.3: Other Polymerization Routes (Theoretical Considerations and Challenges)

While oxidative polymerization is highly effective, it is instructive to consider why other common polymerization methods are not typically used for anilines.

Anionic Polymerization

Anionic polymerization proceeds via anionic active centers.[7] This method is generally unsuitable for aniline monomers due to the presence of the acidic proton on the amine group. This proton can readily quench the anionic propagating chain, terminating the polymerization.

Cationic Polymerization

Cationic polymerization involves carbocationic propagating species. While vinyl ethers are commonly polymerized via this mechanism,[8] anilines present a challenge due to the nucleophilic nature of the nitrogen atom's lone pair. This lone pair can react with the cationic propagating center, leading to side reactions and termination.

cluster_anionic Anionic Polymerization Challenge cluster_cationic Cationic Polymerization Challenge AnionicChain Propagating Anionic Chain (P⁻) TerminationA Termination (P-H + Ar-NH⁻) AnionicChain->TerminationA AnilineMonomerA Aniline Monomer (Ar-NH₂) AnilineMonomerA->TerminationA CationicChain Propagating Cationic Chain (P⁺) SideReaction Nucleophilic Attack by Amine CationicChain->SideReaction AnilineMonomerC Aniline Monomer (Ar-NH₂) AnilineMonomerC->SideReaction

Figure 2: Challenges in anionic and cationic polymerization of anilines.

Part 3: Polymer Characterization

Thorough characterization of the synthesized polymer is essential to understand its structure, properties, and potential applications.

Characterization TechniqueInformation Obtained
FT-IR Spectroscopy Confirms the presence of characteristic polymer backbone vibrations and the incorporation of the ortho-substituent. The emeraldine form of the polymer shows distinct peaks.[1][2]
NMR Spectroscopy (¹H and ¹³C) Provides detailed structural information, although peak broadening due to the polymeric nature and paramagnetism can be a challenge.
UV-Vis Spectroscopy Reveals the electronic transitions within the polymer, which are indicative of its oxidation state and conjugation length.[1][2]
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Determines the molecular weight and molecular weight distribution of the polymer.
Scanning Electron Microscopy (SEM) Visualizes the surface morphology of the polymer, which can range from granular to fibrous or spherical depending on the synthesis conditions and the substituent.[1][2]
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the polymer.
Differential Scanning Calorimetry (DSC) Determines thermal transitions such as the glass transition temperature.

Part 4: Properties and Applications

The introduction of ortho-substituents significantly impacts the properties of polyaniline, leading to new and improved applications.

Solubility

One of the most significant advantages of ortho-substituted polyanilines is their enhanced solubility in common organic solvents.[1] This improved processability is crucial for creating uniform thin films and integrating these materials into devices.

PolymerSolvent Solubility
Polyaniline (unsubstituted)Generally insoluble in common organic solvents.
Poly(2-(1-methylbutyl)aniline)Soluble in NMP, DMF, DMSO; moderately soluble in CHCl₃, acetone, and THF.[1]
Poly(2-alkoxyanilines)Show improved solubility depending on the length of the alkoxy chain.
Electrochemical and Optical Properties

The electronic nature of the ortho-substituent can tune the electrochemical and optical properties of the polymer. Electron-donating groups can lower the oxidation potential, while bulky groups can affect the planarity of the polymer chain and thus its electronic conjugation. These polymers often exhibit electrochromism, changing color in response to an applied potential.

Applications in Chemical Sensors

The high surface area and tunable conductivity of ortho-substituted polyanilines make them excellent candidates for chemical sensing applications.[1] Thin films of these polymers have demonstrated high sensitivity to analytes such as moisture and ammonia, making them promising materials for the development of low-cost and efficient chemical sensors.[1][2]

Conclusion

The synthesis of polymers from ortho-substituted aniline derivatives offers a powerful strategy to overcome the processability limitations of unsubstituted polyaniline while retaining its desirable electronic and optical properties. This guide has provided a comprehensive overview of the key aspects of this field, from monomer synthesis and polymerization to polymer characterization and application. Oxidative polymerization remains the most robust and widely used method for these monomers, while alternative techniques face significant mechanistic hurdles. The enhanced solubility and tunable properties of ortho-substituted polyanilines open up new avenues for their application in areas such as chemical sensors, electrochromic devices, and antistatic coatings. Future research in this area will likely focus on the development of novel monomer structures, more controlled polymerization techniques, and the exploration of these materials in advanced applications.

References

  • Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(36), 22349-22358. [Link]

  • Simukaitis, M., et al. (2024). Controlled Polymerization of Aniline against Templating Oxide Nanostructures. Nanomaterials, 14(23), 2089. [Link]

  • Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. ResearchGate. [Link]

  • MacDiarmid, A. G., et al. (1994). Synthesis and Characterization of Polyaniline Derivatives: Poly(2-alkoxyanilines) and Poly(2,5-dialkoxyanilines). Chemistry of Materials, 6(5), 609-615. [Link]

  • In, I. (2011). Electrochemical Polymerization of Aniline. SciSpace. [Link]

  • Sun, Y., et al. (2024). Controlled Polymerization of Aniline against Templating Oxide Nanostructures. MDPI. [Link]

  • Grace, J. P., et al. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Macromolecules, 54(23), 10953-10961. [Link]

  • Leclerc, M., et al. (1989). Synthesis and characterization of poly(alkylanilines). Macromolecules, 22(2), 649-653. [Link]

  • Sapurina, I., & Stejskal, J. (2012). Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. ResearchGate. [Link]

  • Wikipedia. (n.d.). Anionic addition polymerization. Wikipedia. [Link]

  • Leclerc, M., et al. (1989). Synthesis and characterization of poly(alkylanilines). Macromolecules, 22(2), 649-653. [Link]

  • Kumar, A., & Sharma, P. (2019). MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW. ResearchGate. [Link]

  • Geniès, E. M., et al. (1990). Electrochemical polymerization of aniline and N-alkylanilines. Synthetic Metals, 36(2), 139-154. [Link]

  • Wei, Y., et al. (2006). Polymerization of aniline by copper-catalyzed air oxidation. Journal of Polymer Science Part A: Polymer Chemistry, 44(20), 6023-6029. [Link]

  • Vilas-Vilela, J. L., & Casanovas, J. (2022). Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. Polymers, 15(1), 115. [Link]

  • Tarki, F., et al. (2015). A well-defined block copolymer synthesis via living cationic polymerization and nitroxide-mediated polymerization using carboxylic acid-based alkoxyamines as a dual initiator. Polymer Chemistry, 6(34), 6185-6194. [Link]

  • Various Authors. (2025). Reactions for making widely used aniline compounds break norms of synthesis. ResearchGate. [Link]

  • Schulze, M. W., & Schubert, U. S. (2019). Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines. Macromolecular Chemistry and Physics, 220(12), 1900114. [Link]

  • Demcsak, D., & Szolcsanyi, P. (2025). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Molecules, 30(22), 4881. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Organic Chemistry Portal. [Link]

  • Hoogenboom, R. (2025). Synthesis of advanced materials based on poly(2-oxazoline)s and poly(2-oxazine)s. Ghent University. [Link]

Sources

Ether-linked aromatic diamines for high-performance plastics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ether-Linked Aromatic Diamines for High-Performance Plastics

Abstract

High-performance plastics are foundational materials in industries where thermal stability, mechanical robustness, and specific electrical properties are paramount. Among the precursors to these advanced polymers, ether-linked aromatic diamines represent a critical class of monomers. The incorporation of flexible ether linkages (–O–) into the rigid aromatic backbone of polymers like polyimides offers a powerful tool for tuning material properties. This guide provides a comprehensive technical overview of the synthesis, structure-property relationships, and application of ether-linked aromatic diamines in the formulation of high-performance plastics, with a focus on polyimides. It is intended for researchers, polymer chemists, and materials scientists engaged in the development of advanced materials for demanding applications in the aerospace and electronics sectors.

Introduction: The Strategic Role of Ether Linkages in Aromatic Polymers

Aromatic polyimides are renowned for their exceptional thermal stability, chemical resistance, and high mechanical strength. However, their rigid, planar structures often lead to strong intermolecular interactions, resulting in poor solubility and high processing temperatures, which can limit their widespread application.[1][2] The strategic introduction of ether linkages into the diamine monomer is a key design principle to mitigate these challenges.

The ether bond introduces a "kink" in the polymer backbone, disrupting the planarity and reducing the efficiency of chain packing. This has several beneficial consequences:

  • Enhanced Solubility and Processability: The disrupted packing weakens intermolecular forces, making the resulting polyimides more soluble in common organic solvents and often lowering their melt viscosity.[3]

  • Improved Flexibility: The rotational freedom of the C–O–C bond imparts flexibility to the polymer chain, leading to tougher, less brittle films with higher elongation at break.[4]

  • Tailorable Dielectric Properties: The introduction of ether linkages can reduce the polymer chain's polarizability and increase free volume, leading to a lower dielectric constant and dissipation factor, which are critical for high-frequency electronics.[5][6]

  • Controlled Thermal Properties: While maintaining high thermal stability, the increased chain flexibility can lower the glass transition temperature (Tg), expanding the processing window.[6]

This guide will explore the synthesis of these crucial monomers, their polymerization into high-performance polyimides, and the causal relationships between their molecular architecture and final material properties.

Synthesis of Ether-Linked Aromatic Diamine Monomers

The synthesis of ether-linked aromatic diamines is a cornerstone of polyimide chemistry. The most common and versatile method is the nucleophilic aromatic substitution (SNAr) reaction, typically involving the reaction of a dihydroxy aromatic compound with an activated nitro- or chloro-substituted aromatic, followed by the reduction of the resulting dinitro compound.

General Synthetic Pathway

The general two-step process involves:

  • Ether Linkage Formation: A bisphenol is reacted with a nitro-substituted halobenzene (commonly p-chloronitrobenzene) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) with a weak base such as potassium carbonate (K2CO3) to form the dinitro intermediate.

  • Reduction to Diamine: The intermediate dinitro compound is then reduced to the corresponding diamine. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst with hydrazine hydrate in an alcohol solvent.[5]

SynthesisPathway Bisphenol Dihydroxy Aromatic (e.g., Bisphenol A, Biphenol) Dinitro Dinitro Intermediate Bisphenol->Dinitro NitroHalobenzene p-Chloronitrobenzene NitroHalobenzene->Dinitro SolventBase K2CO3, DMAc ~140-160°C Diamine Ether-Linked Aromatic Diamine Dinitro->Diamine Reduction Hydrazine Hydrate Pd/C, Ethanol Reflux

Caption: General synthetic pathway for ether-linked aromatic diamines.

Detailed Experimental Protocol: Synthesis of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP)

BAPP is a widely used ether-linked diamine that imparts excellent solubility and processability to polyimides.

Step 1: Synthesis of 2,2-Bis[4-(4-nitrophenoxy)phenyl]propane (BNPP) [7][8]

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet.

  • Reagent Charging: To the flask, add Bisphenol A (1.0 mol), p-chloronitrobenzene (2.2 mol), potassium carbonate (K2CO3, 2.5 mol), and N,N-dimethylacetamide (DMAc) as the solvent. Toluene is added to facilitate the azeotropic removal of water.

  • Reaction: The mixture is heated to reflux (approximately 140-150 °C). The reaction progress is monitored by observing the removal of water in the Dean-Stark trap. The reaction is typically continued for 4-6 hours after water is no longer collected.

  • Work-up: After cooling, the reaction mixture is poured into a large volume of methanol or water to precipitate the crude product. The solid is collected by filtration, washed thoroughly with water to remove inorganic salts, and then with methanol to remove unreacted starting materials.

  • Purification: The crude BNPP is recrystallized from a suitable solvent such as ethanol or acetic acid to yield a purified yellow crystalline solid.

Step 2: Reduction of BNPP to BAPP [7][8]

  • Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a magnetic stirrer.

  • Reagent Charging: The purified BNPP (1.0 mol) is suspended in ethanol. 5-10% Palladium on activated carbon (Pd/C) catalyst (typically 1-2% by weight of BNPP) is added.

  • Reaction: The mixture is heated to reflux. Hydrazine monohydrate (4.0-5.0 mol) is added dropwise to the refluxing suspension. The reaction is highly exothermic and care must be taken during the addition. The reaction is continued under reflux for 8-12 hours until the disappearance of the yellow color is observed.

  • Work-up: The hot reaction mixture is filtered through a bed of Celite to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure.

  • Purification: The resulting crude solid is recrystallized from ethanol or a toluene/hexane mixture to yield pure BAPP as a white or off-white crystalline powder.

Polymerization: From Diamines to High-Performance Polyimides

The most prevalent method for synthesizing aromatic polyimides is the two-step polycondensation process. This method allows for the formation of a processable intermediate, the poly(amic acid), before conversion to the final, often intractable, polyimide.[7]

The Two-Step Polycondensation Process

Step 1: Poly(amic acid) Synthesis An aromatic diamine is reacted with a stoichiometric amount of an aromatic dianhydride in a polar aprotic solvent at low to ambient temperature. The nucleophilic attack of the amine groups on the carbonyl carbons of the dianhydride results in the ring-opening of the anhydride and the formation of a high molecular weight poly(amic acid) (PAA).[9]

  • Causality in Solvent Selection: The choice of solvent is critical. Dipolar aprotic solvents like NMP, DMAc, or DMF are used because they can dissolve both the monomers and the resulting PAA. Their basicity also plays a role in the reaction mechanism.[7][10] The solvent must be anhydrous, as water can hydrolyze the dianhydride and the PAA, leading to a lower molecular weight.[7]

Step 2: Imidization (Cyclodehydration) The PAA is converted to the final polyimide through the elimination of water, forming the stable five-membered imide ring. This can be achieved through thermal or chemical means.

PolymerizationWorkflow Diamine Ether-Linked Aromatic Diamine PAA Poly(amic acid) (PAA) Solution Diamine->PAA Dianhydride Aromatic Dianhydride Dianhydride->PAA Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) < 50°C Imidization Imidization (-2H₂O) PAA->Imidization Thermal Thermal Imidization (Heat, 200-350°C) Imidization->Thermal Chemical Chemical Imidization (e.g., Acetic Anhydride/ Pyridine) Imidization->Chemical Polyimide Polyimide Thermal->Polyimide Chemical->Polyimide

Caption: Two-step polycondensation process for polyimide synthesis.

Detailed Experimental Protocols

Protocol 1: Poly(amic acid) Synthesis (e.g., BAPP-PMDA)

  • Preparation: A flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet is charged with purified BAPP (1.0 mol).

  • Dissolution: Anhydrous N-methyl-2-pyrrolidone (NMP) is added to dissolve the diamine completely under a gentle nitrogen purge. The solution is cooled to 0-5 °C using an ice bath.

  • Polymerization: Pyromellitic dianhydride (PMDA, 1.0 mol) is added portion-wise to the stirred solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Viscosity Build-up: After the addition is complete, the ice bath is removed, and the reaction is allowed to stir at room temperature for 12-24 hours. The solution will become highly viscous, indicating the formation of high molecular weight PAA. The resulting PAA solution can be stored at low temperatures before use.

Protocol 2: Thermal Imidization and Film Casting

  • Casting: The viscous PAA solution is filtered and then cast onto a clean, level glass plate using a doctor blade to achieve a uniform thickness.

  • Solvent Removal: The cast film is placed in a dust-free, low-humidity environment at 60-80 °C for several hours to slowly remove the bulk of the solvent.

  • Curing: The tack-free film on the glass plate is then placed in a programmable vacuum or nitrogen-purged oven. A typical thermal curing cycle is as follows:

    • Ramp to 100 °C and hold for 1 hour.

    • Ramp to 200 °C and hold for 1 hour.

    • Ramp to 300 °C (or a temperature above the final Tg) and hold for 1-2 hours.[11]

    • Slowly cool to room temperature.

  • Film Removal: The resulting flexible, tough polyimide film can be carefully peeled from the glass substrate after cooling.

  • Causality in Thermal Profile: The staged heating process is crucial. The initial low-temperature hold allows for solvent removal without causing bubbles. The subsequent stages provide the energy for the cyclodehydration reaction. Holding the temperature above the final Tg allows for polymer chain rearrangement, which can improve mechanical properties and ensure complete imidization.[11]

Protocol 3: Chemical Imidization

  • Reagent Addition: The PAA solution is cooled in an ice bath. A chemical dehydrating agent, typically a mixture of acetic anhydride and a tertiary amine catalyst like pyridine or triethylamine, is added dropwise.[7][12]

  • Reaction: The reaction is stirred at room temperature for several hours. The polyimide may precipitate from the solution.

  • Isolation: The precipitated polyimide powder is collected by filtration, washed extensively with a solvent like methanol to remove the imidizing agents and residual solvent, and dried under vacuum. This method is particularly useful for producing molding powders.[7][13]

Structure-Property Relationships: A Comparative Analysis

The ability to tune the properties of polyimides by selecting specific ether-linked diamines is a powerful tool for materials design. The following table summarizes the properties of polyimides derived from several common ether-linked diamines and dianhydrides, illustrating key structure-property relationships.

Diamine (Structure)DianhydrideTg (°C)Td5% (°C)¹Tensile Strength (MPa)Elongation at Break (%)Dielectric Constant (1 MHz)
ODA (4,4'-Oxydianiline)PMDA302[10]~550114[10]3.6[10]3.10[5]
ODA (4,4'-Oxydianiline)BTDA276[10]~540114[10]3.6[10]~3.0
APB-134 (1,3-Bis(4-aminophenoxy)benzene)PMDA~212[6]>500~100~8~3.0
BAPP (2,2-Bis[4-(4-aminophenoxy)phenyl]propane)ODPA225-230[7]~500~8029[12]~2.8
BAPP (2,2-Bis[4-(4-aminophenoxy)phenyl]propane)BPADA~230>500~95~602.32[5]
BAPB (4,4'-Bis(4-aminophenoxy)biphenyl)BPADA~260>520~110~10~2.9

¹ Td5% is the temperature at which 5% weight loss occurs, indicating thermal stability.

Key Insights from the Data:

  • Effect of Ether Linkage Count: Comparing ODA (one ether linkage) with APB-134 (two ether linkages) when reacted with PMDA, the Tg decreases significantly (from 302 °C to ~212 °C).[6][10] This is a direct result of the increased chain flexibility imparted by the additional ether bond.

  • Isomeric Position: The meta-linkage in APB-134 introduces a kink, disrupting chain packing more effectively than the para-linked ODA, which contributes to its lower Tg and often better solubility.[14]

  • Introduction of Bulky Groups: The isopropylidene group in BAPP acts as a bulky, flexible spacer. Polyimides derived from BAPP, such as BAPP-BPADA, exhibit a significantly lower dielectric constant (2.32) and higher elongation at break compared to more rigid systems like ODA-PMDA.[5] This is due to the disruption of chain packing and increased free volume.

  • Dianhydride Structure: The choice of dianhydride also has a profound impact. Flexible dianhydrides containing ether linkages, like ODPA and BPADA, generally lead to lower Tg values and improved solubility compared to rigid dianhydrides like PMDA.[2][10]

Caption: Relationship between diamine structure and polyimide properties.

Applications in High-Performance Sectors

The unique combination of properties offered by polyimides derived from ether-linked diamines makes them indispensable in advanced technology sectors.

Aerospace and Aviation

In aerospace, materials must withstand extreme temperature fluctuations, radiation, and mechanical stress while being as lightweight as possible.

  • Wire and Cable Insulation: Polyimide films like Kapton®, which is synthesized from PMDA and 4,4'-oxydianiline (ODA), are widely used for insulating wires and cables in aircraft and spacecraft due to their excellent thermal stability, low outgassing, and high dielectric strength.[15][16][17]

  • Flexible Printed Circuits (FPCs): The flexibility and thermal stability of these polyimide films are essential for FPCs used in avionics, where space and weight are critical.[18]

  • Structural Components: Polyetherimides (PEIs) like Ultem™ are used for interior aircraft components, electrical housings, and structural parts due to their inherent flame retardancy, low smoke generation, and high strength-to-weight ratio.[11][12]

Electronics and Telecommunications

The relentless drive for miniaturization and higher frequencies in electronics places stringent demands on materials.

  • Semiconductor Manufacturing: Polyimides are used as stress buffer layers, redistribution layers, and dielectrics in advanced semiconductor packaging due to their thermal stability during solder reflow processes and their ability to be patterned.

  • 5G/6G Components: The need for materials with low dielectric constant (Dk) and low dissipation factor (Df) at high frequencies is critical for 5G and future communication technologies. Polyimides derived from diamines with multiple ether linkages and bulky, non-polar groups (like BAPP) are prime candidates for substrates and insulators in these applications, as they minimize signal loss and crosstalk.[5]

  • Flexible Displays: The optical transparency and mechanical flexibility of certain polyimide formulations make them suitable as substrates for flexible OLED displays.

Conclusion

Ether-linked aromatic diamines are not merely passive building blocks; they are active design elements in the creation of high-performance plastics. By judiciously selecting the number and position of ether linkages, as well as the nature of the aromatic and bridging groups, researchers and engineers can precisely tailor the properties of the resulting polymers. This control over molecular architecture allows for the development of materials with enhanced processability, superior flexibility, and optimized dielectric performance, all while retaining the high thermal stability characteristic of aromatic polyimides. As the demands of the aerospace and electronics industries continue to evolve, the rational design of novel ether-linked aromatic diamines will remain a critical enabler of next-generation technologies.

References

  • A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. (n.d.). VTechWorks. Retrieved February 15, 2026, from [Link]

  • Kong, C., Zhang, Q., Gu, X., & Chen, D. (n.d.). Synthesis, Structures and Properties of Polyimide Based on 2,2′‐Bis(4‐aminophenoxy phenyl) Propane. Taylor & Francis. Retrieved February 15, 2026, from [Link]

  • COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. (n.d.). Revue Roumaine de Chimie. Retrieved February 15, 2026, from [Link]

  • Synthesis and Characterization of Polyimides Derived from Novel 1,3-Bis(4-Aminophenoxy)Benzene. (n.d.). Scientific.Net. Retrieved February 15, 2026, from [Link]

  • Kong, C. (n.d.). Synthesis, Structures and Properties of Polyimide Based on 2,2′‐Bis(4‐aminophenoxy phenyl) Propane. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Upgrading Polyimides Through Enhanced Process Technology. (2020, April 23). Halocarbon. Retrieved February 15, 2026, from [Link]

  • Kapton – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 15, 2026, from [Link]

  • Kapton. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Introduction Current Substrate Technology Polymer Film Properties ,Film Type Polyimide Kapton® Polyester Mylar® Polyester PEN. (n.d.). IEEE. Retrieved February 15, 2026, from [Link]

  • The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Kapton® Summary of Properties. (n.d.). Qnity. Retrieved February 15, 2026, from [Link]

  • Synthesis ofPolyimide: Polymerization via Nucleophilic. (n.d.). UTPedia. Retrieved February 15, 2026, from [Link]

  • Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Unveiling Aqueous Polymerization of Poly(amic acid) Salts for Eco-Friendly and Robust Aromatic Polyimide Structuring. (2024, October 18). Kinam Park. Retrieved February 15, 2026, from [Link]

  • Thermoplastic and low dielectric constants polyimides based on BPADA-BAPP. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Oligomeric and monomeric diamines. (n.d.). Xiangyuan. Retrieved February 15, 2026, from [Link]

  • A water-soluble polyimide precursor: Synthesis and characterization of poly(amic acid) salt. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • FOCUS ON POLYIMIDES. (n.d.). Zeus. Retrieved February 15, 2026, from [Link]

  • Synthesis and thermal behaviors of 1,3-bis(4-aminophenoxy)benzene (TPER) and polyimide based on TPER and pyromellitic dianhydride. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Polyimides: Chemistry & Structure-property Relationships – Literature Review 1.1 Introduction. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • Synthesis and properties of polyimides derived from 4,4′‐(2,7‐naphthylenedioxy)dianiline and aromatic tetracarboxylic dianhydrides. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Polyimide Film Solutions for Aerospace Applications. (n.d.). Kaneka. Retrieved February 15, 2026, from [Link]

  • Crystalline Homopolyimides and Copolyimides Derived from 3,3',4,4'-Biphenyltetracarboxylic Dianhydride/1,3-Bis(4-aminophenoxy)benzene/1,12-Dodecanediamine. 1. Materials, Preparation, and Characterization. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Thermal, Optical, and Dielectric Properties of Bio-based Polyimides Derived from an Isosorbide-containing Dianhydride and Diamin. (2024, April 20). MDPI. Retrieved February 15, 2026, from [Link]

  • The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Polyimide Films & Tapes Market by Application (Flexible Printed Circuits, Specialty Fabricated Products, Pressure-Sensitive Tapes, Motors/Generators, Wires & Cables), End-Use Industry (Electronics, Automotive), and Region - Global Forecast to 2030. (n.d.). Research and Markets. Retrieved February 15, 2026, from [Link]

  • Relationship between structure and adhesion properties of aromatic polyimides. (n.d.). ScienceDirect. Retrieved February 15, 2026, from [Link]

  • (PDF) Thermal, Optical, and Dielectric Properties of Bio-based Polyimides Derived from an Isosorbide-containing Dianhydride and Diamines with Long Alkyl Chains. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Understanding the Effect of the Dianhydride Structure on the Properties of Semiaromatic Polyimides Containing a Biobased Fatty Diamine. (2017, November 30). ACS Sustainable Chemistry & Engineering. Retrieved February 15, 2026, from [Link]

  • Structure–property relationship of polyimides based on pyromellitic dianhydride and short-chain aliphatic diamines for dielectric material applications. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

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Technical Guide: Isomeric Efficacy of Ortho- vs. Para-Linked Ether Diamines

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide a mechanistic and practical comparison between ortho- and para-linked ether diamines, specifically focusing on the most common representatives: 4,4'-Oxydianiline (Para-ODA) and 2,2'-/2,4'-Oxydianiline (Ortho-ODA) .

Content Type: Advanced Technical Reference Core Focus: Structure-Property Relationships (SPR), Polymerization Kinetics, and Toxicological Profiles.

Executive Summary: The "Rod vs. Kink" Paradigm

In high-performance materials and pharmaceutical scaffold design, the positional isomerism of ether diamines dictates the macroscopic behavior of the final construct. The fundamental difference lies in the molecular geometry:

  • Para-linked (4,4'): Creates a "Rod-like" linear architecture. This maximizes chain packing, crystallinity, and thermal stability (

    
    ), but compromises solubility.
    
  • Ortho-linked (2,2' / 2,4'): Introduces a "Kink" or "Bent" architecture. This disrupts chain packing, significantly enhancing solubility and optical transparency, often at the cost of thermal rigidity.[1]

Molecular Architecture & Electronic Theory

The ether linkage (


) acts as a bridge between two aniline rings. The position of the amine group relative to this bridge alters the electronic environment and steric accessibility.
Graphviz Visualization: Structural Isomerism

The following diagram illustrates the steric and geometric differences between the linear para-isomer and the bent ortho-isomer.

IsomerStructure cluster_para Para-Linked (4,4'-ODA) cluster_ortho Ortho-Linked (2,2'-ODA) P_Struct Linear Geometry (180° Effective Vector) P_Pack High Packing Efficiency (Crystalline Domains) P_Struct->P_Pack Promotes P_Elec Resonance: High (Lone pair delocalization) P_Struct->P_Elec Allows O_Pack Steric Disruption (Amorphous Domains) P_Pack->O_Pack Contrast: Solubility vs Strength O_Struct Bent/Kinked Geometry (60-120° Vector) O_Struct->O_Pack Causes O_Elec Steric Hindrance (Reduced N-Nucleophilicity) O_Struct->O_Elec Induces

Figure 1: Structural consequences of ether diamine isomerism. The para-linkage facilitates linearity, while the ortho-linkage introduces steric bulk and curvature.

Electronic Effects (DFT Insights)
  • Para (4,4'): The amine nitrogen lone pair is conjugated with the aromatic ring. The ether oxygen at the para position is electron-donating (+M effect), which increases the electron density at the amine nitrogen, making it more nucleophilic .

  • Ortho (2,2'): While the ether oxygen is still electron-donating, the proximity of the ether oxygen to the amine group creates steric hindrance . Furthermore, the "Ortho Effect" can lead to intramolecular hydrogen bonding or electrostatic repulsion between the oxygen and nitrogen lone pairs, often twisting the ring out of planarity and reducing reactivity.

Experimental Protocol: Comparative Polymerization

To validate the reactivity differences, a standard synthesis of Polyamic Acid (PAA) is the most robust method. This protocol highlights the solubility and kinetic differences.

Objective: Synthesize PAA using Pyromellitic Dianhydride (PMDA) and compare viscosity build-up (proxy for molecular weight).

Materials
  • Monomer A: 4,4'-Oxydianiline (Para) - High Purity (>99%)

  • Monomer B: 2,4'-Oxydianiline (Ortho/Para hybrid) or 2,2'-ODA - High Purity

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc). Must be anhydrous (<200 ppm water).

  • Electrophile: PMDA (Pyromellitic Dianhydride).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer and nitrogen inlet.

    • Why: Aromatic amines oxidize easily; moisture hydrolyzes the dianhydride, killing chain growth.

  • Diamine Dissolution:

    • Add 10.0 mmol of the specific Diamine Isomer to the flask.

    • Add NMP to achieve a 15-20 wt% solid content.

    • Stir at room temperature until fully dissolved.

    • Observation: Ortho-isomers will dissolve significantly faster than para-isomers due to lower lattice energy.

  • Dianhydride Addition (The Critical Step):

    • Add PMDA (10.0 mmol) in 3 aliquots over 30 minutes.

    • Control: Maintain temperature <30°C using an ice bath if necessary. Exotherms are sharper with Para-ODA due to higher reactivity.

  • Reaction Monitoring:

    • Stir for 4–24 hours.

    • Viscosity Check: Para-ODA solutions will become extremely viscous (honey-like) rapidly. Ortho-ODA solutions will build viscosity slower and may require longer reaction times to reach high molecular weight (

      
      ) due to steric hindrance.
      

Physicochemical Data Comparison

The following table summarizes the property shifts observed when switching from Para to Ortho linkages in derived polyimides.

PropertyPara-Linked (4,4')Ortho-Linked (2,2' / 2,4')Mechanism of Action
Reactivity High (

)
Moderate to LowSteric hindrance at the N-nucleophile in ortho.
Solubility Low (Solvent Resistant)High (Soluble in NMP, THF)Ortho-kinks increase Free Volume (

), preventing tight packing.

(Glass Transition)
High (>270°C)Moderate (~220-250°C)Para-rods require more energy to initiate segmental motion.
Optical Clarity Yellow/AmberColorless/TransparentOrtho-twisting disrupts Charge Transfer Complex (CTC) formation.
CTE (Thermal Expansion) Low (<20 ppm/°C)High (>45 ppm/°C)Linear chains align in-plane (anisotropic); coiled chains expand isotropically.

Biological & Toxicological Implications

For drug development professionals, understanding the "Ortho-Effect" is crucial for toxicity profiling (QSAR) and linker design in ADCs (Antibody-Drug Conjugates).

Mutagenicity and Planarity

Aromatic amines are often scrutinized for mutagenicity (Ames test positive).

  • Para-Isomers: Tend to be planar . Planarity allows the molecule to intercalate between DNA base pairs. Furthermore, metabolic N-hydroxylation is often favored in para-positions, leading to reactive nitrenium ions.

  • Ortho-Isomers: The steric bulk forces the aromatic rings to twist (dihedral angle > 45°). This non-planar geometry inhibits DNA intercalation, often resulting in lower mutagenicity profiles compared to their para-counterparts.

Metabolic Stability Flowchart

The following diagram outlines the metabolic fate difference, relevant for pharmaceutical stability.

MetabolicFate cluster_P Para-Isomer Pathway cluster_O Ortho-Isomer Pathway Start Ether Diamine Exposure P_Met CYP450 Oxidation (N-Hydroxylation favored) Start->P_Met Fast Kinetics O_Met Steric Blockade of N-Hydroxylation Start->O_Met Slow Kinetics P_Int Planar Nitrenium Ion P_Met->P_Int P_DNA DNA Adduct Formation (High Mutagenic Potential) P_Int->P_DNA O_Twist Ring Twisting / Non-Planar O_Met->O_Twist O_Clear Glucuronidation / Excretion (Lower Genotoxicity) O_Twist->O_Clear

Figure 2: Differential metabolic activation pathways. Ortho-substitution sterically hinders the formation of toxic DNA adducts.

References

  • Hasegawa, M., et al. (2021). Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. National Institutes of Health (PMC). Link

  • BenchChem. (2025).[1][2] A Comparative Analysis of the Mechanical Properties of Polyimides Derived from Different Diamine Isomers. Link

  • MDPI. (2023). Comparison of Homo-Polyimide Films Derived from Two Isomeric Bis-Benzimidazole Diamines. Link

  • Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action. Mutation Research/Reviews in Mutation Research. Link

  • EPA. (2024). 4,4'-Oxydianiline Hazard Summary and Exposure Predictions. Link

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Methodological & Application

Application Note: High-Performance Epoxy Curing with Benzenamine, 2-[(2-aminophenoxy)methyl]-

[1]

Executive Summary

This protocol details the formulation, processing, and characterization of epoxy thermosets using Benzenamine, 2-[(2-aminophenoxy)methyl]- (CAS 96329-20-3) as a latent aromatic amine curing agent.[1] Unlike aliphatic amines, this compound offers a distinct balance of thermal stability and mechanical toughness due to its unique ether-methylene bridge structure.[1]

Target Audience: Polymer Chemists, Materials Scientists, and R&D Engineers in aerospace and electronics encapsulation.[1]

Key Performance Characteristics
  • Thermal Stability: High Glass Transition Temperature (

    
    ) potential (>140°C) due to aromatic ring density.[1]
    
  • Processability: Latent reactivity at room temperature, allowing for extended pot life (6–12 hours) compared to aliphatic alternatives.[1]

  • Toughness: The ether linkage (-O-CH

    
    -) introduces rotational freedom, reducing the brittleness often associated with rigid aromatic diamines like DDS (diaminodiphenyl sulfone).[1]
    

Chemical Profile & Mechanism[1][2]

Structural Analysis

The curing agent consists of two aniline rings connected by an oxymethylene bridge at the ortho positions. This specific geometry creates steric hindrance around the amine groups, which reduces reactivity at ambient temperatures—a desirable trait for "one-pot" adhesive systems that require shelf stability.[1]

Chemical Data:

  • IUPAC Name: 2-[(2-aminophenoxy)methyl]aniline[1][2]

  • CAS Number: 96329-20-3[1][2][3][4]

  • Molecular Weight: 214.26 g/mol [1]

  • Functionality: 4 (Four active amine hydrogens)[1]

  • Amine Hydrogen Equivalent Weight (AHEW): 53.57 g/eq[1]

Curing Mechanism

The curing process proceeds via a step-growth polymerization mechanism.[1]

  • Primary Amine Addition: The primary amine attacks the epoxide ring, opening it to form a secondary amine and a hydroxyl group.

  • Secondary Amine Addition: The secondary amine reacts with another epoxide group, forming a tertiary amine and a crosslink.

  • Etherification (High Temp): At elevated temperatures (>150°C), the generated hydroxyl groups may react with epoxide rings, though this is secondary to the amine cure.[1]

CuringMechanismEpoxyEpoxy Resin(DGEBA)IntermediateSecondary AmineIntermediateEpoxy->IntermediateNucleophilic Attack(Primary Amine)DiamineBenzenamine,2-[(2-aminophenoxy)methyl]-Diamine->IntermediateIntermediate->IntermediateChain ExtensionNetworkCrosslinkedThermoset NetworkIntermediate->NetworkCrosslinking(Secondary Amine)

Figure 1: Simplified reaction pathway for aromatic amine curing of epoxy resins.

Formulation Protocol

Materials Required
ComponentSpecificationFunction
Epoxy Resin DGEBA (e.g., EPON 828 or DER 331)Base Resin (EEW ~185-190 g/eq)
Curing Agent Benzenamine, 2-[(2-aminophenoxy)methyl]-Hardener (AHEW = 53.6 g/eq)
Solvent (Optional) MEK or AcetoneViscosity modifier (if needed)
Equipment Vacuum oven, Oil bath, Mechanical stirrerProcessing
Stoichiometry Calculation

Accurate stoichiometry is critical for maximizing

phr

Formula:

1

Example Calculation:

  • Resin EEW: 189 g/eq (Standard DGEBA)[1]

  • Hardener AHEW: 53.57 g/eq[1]

  • Calculation: $ \frac{53.57}{189} \times 100 = 28.34 $[1]

Recommendation: Use 28.3 phr .

  • Note: For aromatic amines, a slight hardener deficiency (0.95 stoichiometry) is sometimes used to improve modulus, but 1:1 is recommended for maximum chemical resistance.[1]

Experimental Workflow

Step-by-Step Processing Guide

Step 1: Hardener Preparation [1]

  • State Check: If the hardener is solid at room temperature, heat it to its melting point (approx. 60–80°C, verify experimentally) until it becomes a clear liquid.[1]

  • Safety: Perform all handling in a fume hood. Aromatic amines can be toxic.[1]

Step 2: Mixing

  • Preheat the Epoxy Resin to 60°C to lower viscosity.

  • Add the calculated amount of molten Benzenamine, 2-[(2-aminophenoxy)methyl]- (28.3 phr).[1]

  • Mix: Stir mechanically for 5–10 minutes. Ensure the mixture is homogeneous and clear (no streaks).

    • Critical Insight: If the hardener recrystallizes upon contact with the cooler resin, increase the mixing temperature to 80°C.[1]

Step 3: Degassing

  • Place the mixture in a vacuum chamber.

  • Apply vacuum (<10 mbar) at 60°C for 15–20 minutes.

  • Stop condition: When bubbles cease to rise to the surface.

Step 4: Curing Cycle Aromatic amines require thermal activation.[1] A single-step cure is insufficient.[1]

  • Stage A (Gelation): 2 hours at 80°C.

    • Purpose: Allows the network to form slowly, minimizing internal stress and exotherm spikes.[1]

  • Stage B (Vitrification): 2 hours at 120°C.

    • Purpose: Pushes the reaction past the gel point and increases crosslink density.

  • Stage C (Post-Cure): 2 hours at 160°C.

    • Purpose: Ensures 100% conversion and maximizes

      
      .
      

WorkflowStartStart: Raw MaterialsHeat1. Preheat Resin (60°C)Melt HardenerStart->HeatMix2. Mix (28.3 phr)5-10 minsHeat->MixDegas3. DegasVacuum @ 60°CMix->DegasCure14. Stage A Cure80°C / 2 hrsDegas->Cure1Cure25. Stage B Cure120°C / 2 hrsCure1->Cure2PostCure6. Post-Cure160°C / 2 hrsCure2->PostCure

Figure 2: Optimal processing workflow for aromatic amine epoxy systems.[1]

Characterization & Validation

To validate the cure quality, the following tests are mandatory:

Differential Scanning Calorimetry (DSC)
  • Protocol: Ramp cured sample from 25°C to 250°C at 10°C/min.

  • Success Criteria:

    • Residual Exotherm: Should be < 5 J/g (indicates full cure).[1]

    • 
      :  Expect a transition between 135°C and 160°C depending on the exact resin used.[1]
      
Dynamic Mechanical Analysis (DMA)
  • Protocol: 3-point bend or torsion mode, 1 Hz frequency, 2°C/min ramp.[1]

  • Output:

    • Storage Modulus (

      
      ):  Should remain high (>1 GPa) up to the glass transition.
      
    • Tan Delta Peak: Defines the mechanical

      
      .[1] A narrow peak indicates a homogeneous network; a broad peak suggests phase separation or incomplete mixing.[1]
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low

Incomplete cure or wrong stoichiometryVerify AHEW calculation; Increase post-cure temp to 170°C.
Voids/Bubbles Insufficient degassingDegas longer or use a "vacuum mixing" stage.
Brittleness High crosslink densityIntroduce a flexibilizer (e.g., CTBN rubber) or reduce hardener slightly (0.90 stoichiometry).[1]
Crystals in Resin Hardener recrystallizationKeep the mix at 60°C during potting/casting.[1]

References

  • Epoxy Resin Chemistry: Pascault, J. P., & Williams, R. J. (2009).[1] Epoxy Polymers: New Materials and Innovations. Wiley-VCH.[1] [1]

  • Aromatic Amine Mechanisms: "Amine Curing of Epoxy Resins: Options and Key Formulation Considerations." PCI Magazine, 2006.[1]

  • Stoichiometry Calculations: "Determination of the amine hydrogen equivalent weight for amine curing agents via DSC." Pitture e Vernici, 2012.[1]

  • CAS Registry Data: Common Chemistry. "Benzenamine, 2-[(2-aminophenoxy)methyl]-".[1][2][3][4][5] CAS Registry Number 96329-20-3.[1][2][3][4] [1]

Application Notes and Protocols: Copolymerization Strategies for Flexible Polyimide Aerogels

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Polyimide (PI) aerogels are a class of ultralight, highly porous materials renowned for their exceptional thermal stability, low dielectric constant, and robust mechanical properties. However, traditional polyimide aerogels are often brittle, limiting their application in fields requiring conformational flexibility, such as aerospace, flexible electronics, and advanced insulation systems.[1][2] This guide provides an in-depth exploration of copolymerization strategies to overcome this inherent brittleness and engineer flexible polyimide aerogels. We will delve into the core principles, detailed experimental protocols, and comparative analyses of random and block copolymerization techniques. Additionally, we will discuss the prospective, albeit less established, strategy of graft copolymerization for tailoring aerogel flexibility. This document is intended for researchers and scientists in materials science and drug development, offering both the theoretical underpinnings and practical methodologies for the synthesis and characterization of these advanced materials.

Introduction: The Imperative for Flexibility in Polyimide Aerogels

Polyimide aerogels are synthesized through a sol-gel process followed by a drying procedure, often involving supercritical CO2 extraction, to preserve their delicate, three-dimensional porous network.[1][3] The rigidity of the aromatic backbone in conventional polyimides, while contributing to their thermal stability, is also the primary cause of their brittleness.[2] Introducing flexibility into the polymer backbone is, therefore, a key strategy to produce aerogels that can be bent, rolled, and conformed to various shapes without fracture.[2] Copolymerization, the process of polymerizing two or more different monomers, offers a powerful and versatile tool to precisely control the molecular architecture and, consequently, the macroscopic properties of the resulting polyimide aerogels.[4] By strategically incorporating flexible monomer units into the rigid polyimide backbone, it is possible to disrupt the chain packing and introduce degrees of freedom that lead to enhanced flexibility.

Foundational Chemistry: The Sol-Gel Process for Polyimide Aerogels

The synthesis of polyimide aerogels, regardless of the specific copolymerization strategy, generally follows a three-step process:

  • Poly(amic acid) (PAA) Formation: A dianhydride and one or more diamines are reacted in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), to form a viscous PAA solution. This is a polycondensation reaction where the amine groups of the diamine attack the carbonyl groups of the dianhydride, leading to ring-opening and the formation of amide and carboxylic acid functionalities.[5]

  • Gelation and Chemical Imidization: A cross-linking agent is introduced to the PAA solution to form a three-dimensional network. Subsequently, a chemical imidization agent, typically a mixture of acetic anhydride and a tertiary amine like pyridine or triethylamine (TEA), is added.[6] This catalyzes the cyclodehydration of the amic acid groups to form the stable imide rings, resulting in the formation of a cross-linked polyimide wet gel.[6][7]

  • Solvent Exchange and Supercritical Drying: The solvent within the wet gel is exchanged with a solvent suitable for supercritical drying, usually ethanol or acetone.[1] The gel is then dried using supercritical CO2, which removes the solvent without causing the collapse of the porous structure due to the absence of a liquid-vapor interface and associated capillary forces.[1]

Random Copolymerization: A Straightforward Approach to Flexibility

Random copolymerization involves the simultaneous polymerization of two or more different diamines with a dianhydride, resulting in a polymer chain with a random distribution of the different diamine units. This molecular-level disorder disrupts the regular packing of the rigid aromatic chains, thereby enhancing the flexibility of the resulting aerogel.[8] The incorporation of flexible aliphatic diamines or diamines with ether linkages is a common strategy to impart flexibility.[2][9]

Rationale and Mechanistic Insights

The introduction of flexible segments, such as long aliphatic chains or ether linkages, into the polyimide backbone via random copolymerization lowers the glass transition temperature (Tg) and modulus of the material. These flexible units act as "molecular hinges," allowing for greater conformational freedom and reducing the overall stiffness of the polymer network. The random distribution ensures that these flexible points are interspersed throughout the material, preventing the formation of large, rigid domains that could lead to brittleness.

Experimental Protocol: Synthesis of a Flexible Random Copolyimide Aerogel

This protocol describes the synthesis of a flexible polyimide aerogel using a combination of a rigid aromatic diamine (2,2′-dimethylbenzidine, DMBZ) and a flexible aliphatic-containing diamine (1,3-bis(4-aminophenoxy)-2,2-dimethylpropane, BAPN).[2]

Materials:

  • 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA)

  • 2,2′-Dimethylbenzidine (DMBZ)

  • 1,3-Bis(4-aminophenoxy)-2,2-dimethylpropane (BAPN)

  • 1,3,5-Triaminophenoxybenzene (TAB) (Cross-linker)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride

  • Pyridine

  • Ethanol or Acetone

Procedure:

  • Poly(amic acid) Synthesis:

    • In a nitrogen-purged flask, dissolve DMBZ and BAPN in NMP with gentle stirring. The molar ratio of DMBZ to BAPN can be varied to tune the flexibility of the final aerogel (e.g., a 1:1 molar ratio).[2]

    • Once the diamines are fully dissolved, slowly add BPDA to the solution. The total monomer concentration should be calculated to achieve the desired solid content in the final gel (typically 5-10 wt%).

    • Continue stirring at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.

  • Cross-linking and Gelation:

    • Add the cross-linker, TAB, to the PAA solution and stir until it is completely dissolved. The amount of cross-linker is typically a small percentage of the total monomer weight.

    • Add a stoichiometric amount of acetic anhydride and pyridine (as a catalyst) to the solution to initiate chemical imidization.

    • Pour the solution into molds and allow it to gel at room temperature for 24-48 hours.

  • Solvent Exchange:

    • Carefully remove the gels from the molds and immerse them in a 75% NMP/25% ethanol (or acetone) solution for 24 hours.

    • Transfer the gels to a 50% NMP/50% ethanol solution for 24 hours.

    • Transfer the gels to a 25% NMP/75% ethanol solution for 24 hours.

    • Finally, immerse the gels in 100% ethanol for at least 48 hours, with several changes of the ethanol to ensure complete removal of NMP.

  • Supercritical CO2 Drying:

    • Place the solvent-exchanged gels in a supercritical fluid extractor.

    • Dry the gels using supercritical CO2 at a temperature and pressure above its critical point (e.g., 45°C and 15 MPa) for several cycles.[1]

    • Slowly depressurize the vessel to obtain the final flexible polyimide aerogel.

Visualization of Random Copolymerization Workflow

G cluster_0 1. PAA Synthesis cluster_1 2. Gelation cluster_2 3. Drying Diamine1 Rigid Diamine (e.g., DMBZ) PAA Random Poly(amic acid) Solution Diamine1->PAA Polycondensation Diamine2 Flexible Diamine (e.g., BAPN) Diamine2->PAA Polycondensation Dianhydride Dianhydride (e.g., BPDA) Dianhydride->PAA Polycondensation Solvent NMP Solvent Solvent->PAA Polycondensation WetGel Flexible PI Wet Gel PAA->WetGel Crosslinker Cross-linker (e.g., TAB) Crosslinker->WetGel Imidization Chemical Imidization (Acetic Anhydride/Pyridine) Imidization->WetGel SolventExchange Solvent Exchange (Ethanol/Acetone) WetGel->SolventExchange SCD Supercritical CO2 Drying SolventExchange->SCD Aerogel Flexible Polyimide Aerogel SCD->Aerogel

Caption: Workflow for synthesizing flexible polyimide aerogels via random copolymerization.

Block Copolymerization: Engineering Defined Flexible and Rigid Segments

Block copolymerization involves the synthesis of polymers with distinct blocks of different monomer units. In the context of flexible polyimide aerogels, this typically involves creating a polymer chain with alternating rigid and flexible segments. This approach allows for a more precise control over the morphology and mechanical properties of the aerogel compared to random copolymerization.

Rationale and Mechanistic Insights

By creating well-defined blocks, it is possible to induce microphase separation in the aerogel structure, leading to the formation of domains with different mechanical properties. The flexible blocks act as "soft" segments that can deform and absorb energy, while the rigid blocks provide structural integrity and thermal stability. The length and ratio of these blocks can be tailored to achieve a desired balance of flexibility and strength.[3] For instance, incorporating trifluoromethyl groups can reduce π-π stacking and increase chain mobility, while ether linkages enhance flexibility.[3]

Experimental Protocol: Synthesis of a Flexible Block Copolyimide Aerogel

This protocol outlines a two-step method for synthesizing a block copolyimide aerogel, where pre-synthesized oligomers of different characteristics are linked together.

Materials:

  • 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

  • 4,4′-Oxydianiline (ODA) (for the rigid block)

  • 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (HFBAPP) (for the flexible block)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride

  • Pyridine

  • Ethanol or Acetone

Procedure:

  • Synthesis of Anhydride-Terminated Rigid Oligomer (A-block):

    • In a nitrogen-purged flask, dissolve an excess of 6FDA in NMP.

    • Slowly add ODA to the solution. The molar ratio of 6FDA to ODA will determine the length of the rigid block.

    • Stir the reaction at room temperature for 12 hours to form the anhydride-terminated poly(amic acid) A-block.

  • Synthesis of Amine-Terminated Flexible Oligomer (B-block):

    • In a separate nitrogen-purged flask, dissolve an excess of HFBAPP in NMP.

    • Slowly add 6FDA to the solution. The molar ratio of HFBAPP to 6FDA will determine the length of the flexible block.

    • Stir the reaction at room temperature for 12 hours to form the amine-terminated poly(amic acid) B-block.

  • Block Copolymerization and Gelation:

    • Slowly add the B-block solution to the A-block solution with vigorous stirring. The reaction between the anhydride end-groups of the A-block and the amine end-groups of the B-block will form the block copolymer.

    • Continue stirring for 24 hours to ensure complete reaction and formation of a viscous block copoly(amic acid) solution.

    • Introduce a cross-linker if additional network strength is desired.

    • Add acetic anhydride and pyridine to induce chemical imidization and gelation.

    • Pour the solution into molds and allow it to age for 48 hours.

  • Solvent Exchange and Supercritical CO2 Drying:

    • Follow the same solvent exchange and supercritical drying procedures as described in the random copolymerization protocol (Section 3.2).

Visualization of Block Copolymerization Workflow

G cluster_0 1. Oligomer Synthesis cluster_A A-Block (Rigid) cluster_B B-Block (Flexible) cluster_1 2. Block Copolymerization & Gelation cluster_2 3. Drying Rigid_Monomers 6FDA + ODA A_Block Anhydride-Terminated PAA Oligomer Rigid_Monomers->A_Block Block_PAA Block Copoly(amic acid) Solution A_Block->Block_PAA Flexible_Monomers 6FDA + HFBAPP B_Block Amine-Terminated PAA Oligomer Flexible_Monomers->B_Block B_Block->Block_PAA Imidization Chemical Imidization Block_PAA->Imidization WetGel Flexible Block PI Wet Gel Imidization->WetGel SolventExchange Solvent Exchange WetGel->SolventExchange SCD Supercritical CO2 Drying SolventExchange->SCD Aerogel Flexible Block Copolyimide Aerogel SCD->Aerogel

Caption: Workflow for synthesizing flexible block copolyimide aerogels.

Graft Copolymerization: A Prospective Strategy for Advanced Flexibility

Graft copolymerization is a technique where polymer chains (the grafts) are attached as side chains to a main polymer backbone. This method offers the potential to create aerogels with unique properties by combining a rigid polyimide backbone with flexible side chains. While less documented for flexible polyimide aerogels compared to random and block copolymerization, the principles of graft copolymerization suggest it as a promising future direction.

Rationale and Mechanistic Insights

By grafting flexible polymer chains, such as poly(ethylene glycol) (PEG) or polydimethylsiloxane (PDMS), onto a rigid polyimide backbone, it may be possible to create a "core-shell" type structure at the molecular level. The rigid backbone would provide the necessary thermal and mechanical stability, while the flexible grafts would act as a "soft" outer layer, imparting flexibility and potentially other functionalities like hydrophobicity or biocompatibility. Techniques like "grafting from" or "grafting through" could be employed.[10] Controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation Chain-transfer (RAFT) could offer precise control over the length and density of the grafted chains.[5][11]

Conceptual Protocol: "Grafting From" Approach

This is a conceptual protocol as specific examples for flexible polyimide aerogels are not widely reported. It is based on established "grafting from" techniques.

Materials:

  • Dianhydride and diamine monomers for the polyimide backbone.

  • A diamine monomer functionalized with an initiator for a controlled radical polymerization (e.g., an ATRP initiator).

  • A flexible monomer for the graft chains (e.g., a methacrylate with a flexible side chain).

  • Cross-linker, NMP, imidization agents, and solvents for drying as in previous protocols.

  • Catalyst system for the controlled radical polymerization (e.g., a copper complex for ATRP).

Conceptual Procedure:

  • Backbone Synthesis: Synthesize a poly(amic acid) using a mixture of a standard diamine and the initiator-functionalized diamine.

  • Gelation and Imidization: Cross-link and imidize the poly(amic acid) to form a polyimide wet gel with initiator sites along the backbone.

  • "Grafting From" Polymerization: Immerse the wet gel in a solution containing the flexible monomer and the polymerization catalyst. Initiate the polymerization to grow the flexible side chains from the backbone.

  • Purification and Drying: Thoroughly wash the gel to remove unreacted monomer and catalyst, followed by solvent exchange and supercritical CO2 drying.

Visualization of Conceptual Graft Copolymerization Workflow

Caption: Conceptual workflow for synthesizing flexible polyimide aerogels via a "grafting from" approach.

Comparative Analysis of Copolymerization Strategies

The choice of copolymerization strategy depends on the desired properties of the final aerogel and the level of synthetic control required.

PropertyRandom CopolymerizationBlock CopolymerizationGraft Copolymerization (Prospective)
Synthesis Complexity LowHighHigh
Control over Morphology Low (random distribution)High (microphase separation)Moderate to High (control over graft length and density)
Flexibility GoodExcellent (tunable)Potentially Excellent
Mechanical Strength ModerateGood (can be tailored)Potentially Good (depends on backbone and graft properties)
Thermal Stability GoodGoodGood (primarily determined by the backbone)
Key Advantage Simplicity and ease of implementation.Precise control over properties through block architecture.Potential for multifunctional aerogels with tailored surface properties.
Typical Monomers BPDA, DMBZ, BAPN, ODA[2]6FDA, ODA, HFBAPP[3]Standard PI monomers + functionalized monomers.

Characterization of Flexible Polyimide Aerogels

A comprehensive characterization is crucial to validate the synthesis and understand the properties of the flexible polyimide aerogels.

  • Chemical Structure: Fourier-Transform Infrared Spectroscopy (FTIR) is used to confirm the completion of the imidization reaction by observing the appearance of characteristic imide peaks and the disappearance of amic acid peaks.[8] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the copolymer composition and structure.

  • Morphology and Porosity: Scanning Electron Microscopy (SEM) reveals the three-dimensional porous network structure of the aerogel.[1] Brunauer-Emmett-Teller (BET) analysis is used to determine the specific surface area and pore size distribution.[1]

  • Mechanical Properties: Compression testing is performed to measure the Young's modulus and compressive strength.[1] For flexible aerogels, bending and tensile tests are also important to quantify their flexibility and durability.[2]

  • Thermal Properties: Thermogravimetric Analysis (TGA) is used to assess the thermal stability and decomposition temperature of the aerogels.[1] Dynamic Mechanical Analysis (DMA) can be used to determine the glass transition temperature (Tg).[3]

  • Physical Properties: The bulk density is calculated from the mass and volume of the aerogel monolith. The shrinkage during drying is also an important parameter to quantify.

Conclusion and Future Outlook

Copolymerization is a highly effective and versatile strategy for developing flexible polyimide aerogels. Random and block copolymerization are well-established methods that allow for the tuning of mechanical properties by incorporating flexible monomer units into the rigid polyimide backbone. While graft copolymerization remains a more exploratory approach in this specific context, it holds significant promise for the creation of next-generation multifunctional aerogels. The detailed protocols and comparative analysis provided in this guide offer a solid foundation for researchers to design and synthesize flexible polyimide aerogels with tailored properties for a wide range of advanced applications. Future research will likely focus on refining these copolymerization strategies, exploring new flexible monomers, and further investigating the potential of graft copolymerization to create highly sophisticated and functional aerogel materials.

References

  • Improvements to the Synthesis of Polyimide Aerogels. (n.d.). NASA. Retrieved February 16, 2026, from [Link]

  • Zhang, X. M., Liu, J. G., & Yang, S. Y. (2016). Synthesis and characterization of flexible and high-temperature resistant polyimide aerogel with ultra-low dielectric constant. eXPRESS Polymer Letters, 10(10), 789–798. [Link]

  • Pantoja, M., Boynton, N., Cavicchi, K. A., Dosa, B., Cashman, J. L., & Meador, M. A. B. (2019). Increased Flexibility in Polyimide Aerogels Using Aliphatic Spacers in the Polymer Backbone. ACS Applied Materials & Interfaces, 11(9), 9425–9437. [Link]

  • Nguyen, B. N., Pantoja, M., & Meador, M. A. B. (2020). FLEXIBLE POLYIMIDE AEROGELS DERIVED FROM USE OF NEOPENTYL SPACER IN BACKBONE. NASA Technical Reports Server. [Link]

  • Recent Advances in Tailoring and Improving the Properties of Polyimide Aerogels and Their Application. (2021). TSpace. [Link]

  • Aghababaei Tafreshi, O., Ghaffari Mosanenzadeh, S., Karamikamkar, S., Saadatnia, Z., Kiddell, S., Park, C. B., & Naguib, H. E. (2021). Novel, flexible, and transparent thin film polyimide aerogels with enhanced thermal insulation and high service temperature. Journal of Materials Chemistry C, 9(3), 957-969. [Link]

  • Influence of diamine rigidity and dianhydride rigidity on the microstructure, thermal and mechanical properties of cross-linked polyimide aerogels. (2021). ResearchGate. [Link]

  • Lightweight fluorinated block copolyimide aerogels for high- temperature shape memory. (2024). SSRN. [Link]

  • Mechanically strong polyimide aerogels cross-linked with low-cost polymers. (2021). RSC Publishing. [Link]

  • Flexible Copolyimide Aerogels with Exceptional Thermo-Mechanical Stability and Near-Zero Shrinkage through a Synergistic Copolymerization Strategy. (2025). ACS Publications. [Link]

  • Synthesis and characterization of a novel versatile poly(amic acid) derived from ethylenediaminetetraacetic dianhydride. (2010). Western Engineering. [Link]

  • PNIPAM grafted surfaces through ATRP and RAFT polymerization: Chemistry and bioadhesion. (n.d.). CORE. [Link]

  • Zakiya, N., Ahmed, S., & Umar, L. (2021). GRAFT COPOLYMERIZATION OF ACRYLAMIDE MONOMER ONTO RECYCLED CELLULOSE BACKBONE AND ITS EFFICACIES FOR REMOVAL OF SOME HEAVY METAL IONS IN WASTE WATER. FUDMA Journal of Sciences (FJS), 5(3), 363-366. [Link]

  • RAFT Step-Growth Polymerization via 'Grafting Through'. (2025). PMC - NIH. [Link]

  • Graft copolymers. (n.d.). Matyjaszewski Polymer Group - Carnegie Mellon University. Retrieved February 16, 2026, from [Link]

  • RAFT-MEDIATED POLYMERIZATION AND GRAFTING. (n.d.). Retrieved February 16, 2026, from [Link]

  • Synthesis of Poly(olefin) Graft Copolymers by a Combination of Metallocene and “Living” Free Radical Polymerization Techniqu. (n.d.). ACS Publications. [Link]

  • Grafting with RAFT—gRAFT Strategies to Prepare Hybrid Nanocarriers with Core-shell Architecture. (2020). MDPI. [Link]

  • (PDF) Graft Copolymers. (2017). ResearchGate. [Link]

  • Low-temperature graft copolymerization of 1-vinyl imidazole on polyimide films with simultaneous lamination to copper foils - Effect of crosslinking agents. (n.d.). ScholarBank@NUS. [Link]

  • Abstract Graft copolymerization is one of the most promising techniqueuses to modify the properties of naturally available polym. (2018). Motherhood University. [Link]

  • Constructing Polyimide Aerogels with Carboxyl for CO 2 Adsorption. (2022). MDPI. [Link]

  • a Synthesis of polyimide aerogels and ba diagram illustrating the fabrication process. (n.d.). ResearchGate. [Link]

  • RAFT vs. ATRP: Choosing the Best Method for Custom Polymer Synthesis. (2025). Chempilots. [Link]

  • Flexible Polyimide Aerogels with Dodecane Links in the Backbone Structure. (n.d.). DOI. [Link]

  • Effect of Urea Links in the Backbone of Polyimide Aerogels. (2021). ACS Applied Polymer Materials. [Link]

  • Synthesis and properties of polyimide aerogels. (2025). ResearchGate. [Link]

Sources

Fabricating High-Performance Optical Films Using Ortho-Substituted Diamine Monomers: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the fabrication of high-performance optical films derived from polyimides synthesized with ortho-substituted diamine monomers. The strategic incorporation of these monomers is critical for achieving desirable properties such as high optical transparency, low color, and excellent thermal stability, making them suitable for a wide range of advanced applications.

Introduction: The Significance of Ortho-Substituted Diamines in Optical Polyimide Films

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] However, conventional aromatic polyimides often exhibit strong coloration due to the formation of intermolecular and intramolecular charge-transfer complexes (CTCs), limiting their application in optical devices. The introduction of bulky substituents at the ortho-position of the diamine monomer is a key strategy to mitigate this issue. These substituents disrupt the planarity of the polymer backbone, sterically hindering the formation of CTCs.[3][4] This disruption leads to the synthesis of colorless and transparent polyimide (CPI) films with excellent optical properties.[5][6][7]

The molecular design of the diamine and dianhydride monomers directly influences the final properties of the polyimide film.[8] For instance, the incorporation of fluorinated moieties, such as the hexafluoroisopropylidene (6FDA) group, can further enhance optical transparency and solubility.[2][9][10] This guide will focus on the synthesis and processing of polyimides from ortho-substituted diamines and fluorinated dianhydrides to produce high-quality optical films.

Causality of Experimental Choices: Why Ortho-Substitution Matters

The decision to use ortho-substituted diamines is rooted in the fundamental structure-property relationships of polyimides. The presence of bulky groups, such as methyl (-CH₃) or isopropyl (-CH(CH₃)₂), at the ortho positions to the amino groups in the diamine monomer forces a twisted conformation in the resulting polyimide chain.[3][11][12] This contortion increases the free volume within the polymer matrix and reduces intermolecular interactions.

Key advantages of this approach include:

  • Reduced Coloration: The steric hindrance provided by the ortho-substituents effectively suppresses the formation of CTCs, which are the primary source of color in traditional polyimides.[4]

  • Enhanced Solubility: The less-packed, more amorphous nature of these polyimides improves their solubility in common organic solvents, facilitating solution-based processing techniques.[3][6]

  • Improved Optical Transparency: By minimizing light absorption and scattering associated with CTCs and crystallinity, highly transparent films can be fabricated.[2][5]

  • Maintained Thermal Stability: While introducing flexibility, the rigid aromatic backbone of the polyimide is largely preserved, ensuring high glass transition temperatures (Tg) and thermal decomposition temperatures.[11][12]

Experimental Section: Materials and Instrumentation

Materials
  • Dianhydride: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

  • Ortho-substituted Diamine: 4,4′-(Naphthalen-1-ylmethylene)bis(2,6-dimethylaniline) (BAN-2) or 4,4′-(Naphthalen-1-ylmethylene)bis(2,6-diisopropylaniline) (BAN-3)[4]

  • Solvent: N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)[3]

  • Chemical Imidization Agents: Acetic anhydride and pyridine

  • Substrates: Glass slides or silicon wafers

Instrumentation
  • Magnetic stirrer with heating capabilities

  • Nitrogen inlet/outlet

  • Spin coater

  • Vacuum oven

  • UV-Vis Spectrophotometer

  • Thermogravimetric Analyzer (TGA)

  • Dynamic Mechanical Analyzer (DMA)

  • Ellipsometer or Prism Coupler for refractive index measurement[9]

Detailed Protocols: From Monomer to Film

The fabrication of polyimide optical films is a two-stage process. First, a poly(amic acid) (PAA) precursor solution is synthesized. This is followed by the conversion of the PAA into the final polyimide film through thermal or chemical imidization and a chosen deposition technique.

Protocol 1: Synthesis of Poly(amic acid) (PAA) Precursor

This protocol describes the synthesis of the PAA solution, the essential intermediate for polyimide film formation.

Experimental Workflow for PAA Synthesis

PAA_Synthesis cluster_setup Reaction Setup cluster_reaction Polymerization cluster_product Product Setup 1. Assemble Reaction Flask Purge 2. Purge with Nitrogen Setup->Purge Ensure inert atmosphere AddDiamine 3. Add Diamine and Solvent Purge->AddDiamine Dissolve 4. Dissolve Diamine AddDiamine->Dissolve Stir until homogeneous AddDianhydride 5. Add Dianhydride Dissolve->AddDianhydride In portions Polymerize 6. Polymerize at Room Temperature AddDianhydride->Polymerize Stir for 24h PAA_Solution Viscous Poly(amic acid) Solution Polymerize->PAA_Solution

Caption: Workflow for the synthesis of the poly(amic acid) precursor solution.

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add the ortho-substituted diamine monomer (e.g., BAN-2).

  • Solvent Addition: Introduce anhydrous NMP or DMAc to achieve a solid content of 15-20 wt%.

  • Dissolution: Stir the mixture under a continuous nitrogen purge at room temperature until the diamine has completely dissolved.

  • Dianhydride Addition: Gradually add an equimolar amount of the dianhydride (e.g., 6FDA) to the diamine solution in small portions to control the exothermic reaction.

  • Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the polymerization proceeds, resulting in a viscous, clear poly(amic acid) solution.

  • Storage: The PAA solution can be stored in a refrigerator for future use.

Protocol 2: Fabrication of Optical Films

Two common methods for fabricating thin films from the PAA solution are solution casting and spin coating.

Solution casting is suitable for producing thicker, free-standing films.[13][14][15]

Experimental Workflow for Solution Casting

Solution_Casting cluster_prep Preparation cluster_drying Drying and Imidization cluster_final Final Film Pour 1. Pour PAA Solution Level 2. Level the Surface Pour->Level On a glass substrate PreDry 3. Pre-dry at 80°C Level->PreDry To remove solvent ThermalImidization 4. Thermal Imidization (Curing) PreDry->ThermalImidization Stepwise heating up to 250-300°C Peel 5. Peel off Film ThermalImidization->Peel After cooling Film Polyimide Film Peel->Film

Caption: Workflow for fabricating polyimide films via solution casting.

Step-by-Step Procedure:

  • Casting: Pour the synthesized PAA solution onto a clean, level glass substrate.

  • Solvent Evaporation: Place the cast film in a vacuum oven at 80°C for 3-4 hours to slowly remove the solvent.[16]

  • Thermal Imidization: To convert the PAA to polyimide, subject the film to a stepwise thermal curing process under a nitrogen atmosphere. A typical heating schedule is:

    • 100°C for 1 hour

    • 150°C for 1 hour

    • 200°C for 1 hour

    • 250°C for 30 minutes

    • 300°C for 30 minutes

  • Cooling and Removal: After the thermal treatment, allow the film to cool down slowly to room temperature. The resulting polyimide film can then be carefully peeled off from the glass substrate.

Spin coating is ideal for producing thin, uniform films on flat substrates.[17][18][19][20][21]

Experimental Workflow for Spin Coating

Spin_Coating cluster_prep Preparation cluster_spin Spinning cluster_curing Curing cluster_final Final Film Dispense 1. Dispense PAA Solution Spread 2. Spread at Low Speed Dispense->Spread On substrate center Spin 3. Spin at High Speed Spread->Spin e.g., 500 rpm, 10s SoftBake 4. Soft Bake Spin->SoftBake e.g., 3000 rpm, 30s ThermalImidization 5. Thermal Imidization SoftBake->ThermalImidization On a hotplate CoatedSubstrate Coated Substrate ThermalImidization->CoatedSubstrate

Caption: Workflow for fabricating polyimide films via spin coating.

Step-by-Step Procedure:

  • Substrate Preparation: Clean the substrate (e.g., silicon wafer or glass slide) thoroughly.

  • Dispensing: Dispense a small amount of the PAA solution onto the center of the substrate.[18]

  • Spinning: The spin coating process typically involves two steps:

    • A low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution across the substrate.

    • A high-speed spin (e.g., 1500-4000 rpm for 30-60 seconds) to achieve the desired film thickness. The final thickness is dependent on the solution viscosity and spin speed.[17][18]

  • Soft Bake: Place the coated substrate on a hotplate at 100-120°C for 2-5 minutes to remove most of the solvent.

  • Thermal Imidization: Transfer the substrate to a programmable oven and follow the same stepwise thermal curing schedule as described in the solution casting method.

Characterization of Optical Films

Thorough characterization is essential to validate the quality and performance of the fabricated optical films.

PropertyCharacterization TechniqueTypical Values/Observations for Ortho-Substituted PI Films
Optical Transparency UV-Visible SpectroscopyHigh transmittance (>85%) in the visible region (400-800 nm).[4] Cut-off wavelength below 400 nm.[8]
Color Yellowness Index (YI) MeasurementLow YI values, indicating a colorless appearance.
Refractive Index Ellipsometry or Prism CouplerValues typically range from 1.55 to 1.65, depending on the specific monomer composition.[9]
Birefringence Prism CouplerLow birefringence is desirable for many optical applications.[9]
Thermal Stability Thermogravimetric Analysis (TGA)5% weight loss temperature (Td5%) typically above 500°C in a nitrogen atmosphere.[3]
Glass Transition Temp. Dynamic Mechanical Analysis (DMA)High Tg values, often exceeding 290°C.[4]
Chemical Structure FTIR SpectroscopyConfirmation of imidization by the appearance of characteristic imide peaks (~1780 cm⁻¹, ~1720 cm⁻¹, ~1370 cm⁻¹, and ~720 cm⁻¹) and disappearance of amic acid peaks.[12]

Applications of High-Performance Optical Films

The unique combination of optical transparency, thermal stability, and mechanical robustness makes these polyimide films ideal for a variety of advanced applications:

  • Flexible Displays: As substrates and encapsulation layers.[5][22]

  • Optical Communications: In waveguides and other photonic devices.[23]

  • Aerospace: As protective coatings and components in optical systems.[10][23]

  • Advanced Electronics: As insulating layers in microelectronics and flexible printed circuits.[24]

Troubleshooting

ProblemPotential CauseSuggested Solution
Brittle Films Incomplete imidization or low molecular weight PAA.Ensure accurate stoichiometry of monomers. Extend polymerization time. Optimize the thermal curing profile.
Colored Films Presence of impurities or CTC formation.Use high-purity monomers and solvents. Ensure an inert atmosphere during polymerization and curing. Confirm the use of appropriate ortho-substituted diamines.
Inhomogeneous Film Thickness Improper leveling for solution casting. Incorrect spin speed or solution viscosity for spin coating.Ensure the casting surface is perfectly level. Adjust the viscosity of the PAA solution or optimize the spin coating parameters.
Poor Adhesion to Substrate Substrate contamination or surface incompatibility.Thoroughly clean the substrate. Consider using an adhesion promoter if necessary.

References

  • Google Patents. (n.d.). Manufacture of polyimide film by solvent casting.
  • Wikipedia. (2024). Spin coating.
  • Polymer Chemistry. (n.d.). Synthesis and properties of colorless copolyimides derived from 4,4′-diaminodiphenyl ether-based diamines with different substituents.
  • ResearchGate. (n.d.). Optical Properties of Polyimide Thin Films. Effect of Chemical Structure and Morphology.
  • Universiti Kebangsaan Malaysia. (n.d.). Fabrication of Aromatic Polyimide Films Derived from Diisocyanate with Fluorinated Dianhydride.
  • Brewster. (n.d.). Spin Coating Theory.
  • University of Leipzig. (n.d.). Spin coating of thin polymer film and thickness determination by ellipsometry.
  • Techno Press. (n.d.). A comprehensive study of spin coating as a thin film deposition technique and spin coating equipment.
  • ResearchGate. (n.d.). Spin Coating: Easy Technique for Thin Films.
  • OSA Publishing. (2018). Opto-thermal characteristics of amorphous polyimides for optical applications.
  • RSC Publishing. (n.d.). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines.
  • MDPI. (n.d.). Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units.
  • ASME. (2021). Advanced Optical Films for Mobile Electronics and Displays.
  • MDPI. (n.d.). Special Issue : Applications of Optical Thin Film Coatings.
  • Tollcoating by Carestream. (n.d.). Using Polymer Solution Casting to Deliver High-Quality Films.
  • ResearchGate. (n.d.). Synthesis of novel colorless polyimides from benzimidazole diamines with various linearity.
  • RSC Publishing. (2017). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers.
  • Daken Chemical. (n.d.). About The Optical Films: Several Things You Should Know.
  • ResearchGate. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and: Ortho methyl substituted diamines.
  • Wikipedia. (2023). Polymer solution casting.
  • ResearchGate. (n.d.). (PDF) Surface Plasma Characterization of Polyimide Films for Flexible Electronics.
  • MDPI. (2024). Preparation and Characterization of Atomic Oxygen-Resistant, Optically Transparent and Dimensionally Stable Copolyimide Films from Fluorinated Monomers and POSS-Substituted Diamine.
  • RSC Publishing. (n.d.). Efficient and low-carbon synthesis of colorless transparent polyimides.
  • MDPI. (2024). Enhanced Mechanical and Thermal Properties of Polyimide Films Using Hydrophobic Fumed Silica Fillers.

Sources

Troubleshooting & Optimization

Technical Support Center: Ether-Linked Diamine Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ether-linked diamine monomers. This guide provides in-depth troubleshooting advice and frequently asked questions to help you prevent, identify, and manage monomer oxidation, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Diagnosing and Resolving Oxidation Issues

This section addresses specific problems you may encounter during your work, providing explanations for the underlying chemistry and actionable solutions.

Q1: My monomer solution, which should be colorless, has developed a yellow or brown tint. What is happening and is it still usable?

A1: Explanation of Discoloration

The appearance of a yellow or brown color is a classic indicator of oxidation. This happens through two primary pathways:

  • Amine Oxidation: Aromatic amine groups are particularly susceptible to oxidation, which can form highly colored conjugated species like quinone-imines.[1][2] This process can be initiated by exposure to air (oxygen), light, or trace metal impurities.

  • Ether Oxidation Byproducts: While the initial products of ether oxidation (hydroperoxides) are colorless, their subsequent degradation can form aldehydes and ketones.[3] These can potentially react with the amine groups in your monomer, leading to colored impurities.

Is it still usable?

The usability of the discolored monomer depends entirely on the requirements of your application. For many polymerization reactions, even trace amounts of oxidized impurities can act as chain terminators or alter the polymer's final properties, such as thermal stability and solubility.[4][5] For applications demanding high purity, such as in drug development or for creating high-performance polymers, using a discolored monomer without purification is strongly discouraged.

Logical Flow for Troubleshooting Discolored Monomer

G A Monomer is Discolored (Yellow/Brown Tint) B ASSESS: Is high purity critical for the downstream application? A->B C YES B->C  Critical D NO B->D  Non-Critical E QUANTIFY OXIDATION (See Q2: Analytical Techniques) C->E F CONSIDER RISK Minor discoloration may be tolerable for non-critical screening experiments. D->F G PURIFY MONOMER (See Protocol 2) E->G H DISCARD If purification is not feasible or effective. E->H I VERIFY PURITY Post-purification analysis G->I

Caption: Troubleshooting flowchart for a discolored monomer.

Q2: I don't see any color change, but my polymerization results are inconsistent. How can I test for non-visible oxidation?

A2: Detecting "Invisible" Oxidation

The most common non-visible culprits are hydroperoxides formed at the ether linkages.[3] Ethers can react with atmospheric oxygen in a free-radical chain reaction known as autoxidation, which is often accelerated by light and heat.[6][7] These hydroperoxides are thermally unstable and can compromise polymerization reactions.

Analytical Techniques for Oxidation Detection

A multi-faceted approach is best for characterizing the purity of your monomer.

Technique What It Detects Advantages Considerations
Peroxide Test Strips Ether hydroperoxidesFast, inexpensive, and easy to use for a quick screen.[8]Semi-quantitative. Primarily for ether peroxides, may not detect amine oxidation.
¹H NMR Spectroscopy Structural changes, new byproductsProvides detailed structural information. Can detect subtle changes in the chemical environment and the appearance of aldehyde or acid protons from degradation.May not be sensitive enough for very low-level impurities without careful integration and comparison to a pure standard.
HPLC-UV/MS Oxidized species, byproductsHighly sensitive for detecting and quantifying impurities. UV detection is excellent for new chromophores (colored species). Mass spectrometry (MS) can identify the molecular weights of impurities.[9]Requires method development; a pure reference standard is needed for accurate quantification.
FTIR Spectroscopy Carbonyl groups (C=O)Good for detecting the formation of carbonyl-containing degradation products (aldehydes, ketones, amides) which appear in the 1650-1750 cm⁻¹ region.[10]Can be less sensitive than HPLC for trace amounts. Overlap with other peaks can complicate analysis.
Cyclic Voltammetry (CV) Changes in redox potentialCan reveal the presence of easily oxidizable or reducible species that are not present in the pure monomer.[11]An indirect method that requires electrochemical expertise to interpret correctly.

Recommendation: For routine checks, use peroxide test strips before each experiment. If you suspect an issue or are working on a GMP-critical process, a validated HPLC method is the gold standard for purity assessment.

Frequently Asked Questions (FAQs): Prevention and Best Practices

Proactive measures are the most effective way to maintain the quality and integrity of your ether-linked diamine monomers.

Q3: What are the optimal storage conditions for ether-linked diamine monomers?

A3: Proper Storage is Your First Line of Defense

The goal is to minimize exposure to oxygen, light, heat, and catalytic impurities.

Parameter Recommendation Rationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents reaction with atmospheric oxygen, which is the primary driver of both ether and amine oxidation.[6]
Temperature Cool to Cold (2-8 °C)Reduces the rate of chemical reactions, including autoxidation. For long-term storage, consult the manufacturer's SDS, as some monomers may freeze.[7]
Light Amber glass or opaque containersProtects against photo-initiated oxidation.[6]
Container Tightly sealed, air-impermeable container with an inert liner (e.g., PTFE)Prevents ingress of air and moisture. Avoids contamination from reactive container materials.[7]
Purity Store in the highest purity possibleImpurities, especially trace metals from synthesis, can catalyze oxidation reactions.[12]
Q4: Should I use an antioxidant? If so, which one and at what concentration?

A4: Using Antioxidants as a Protective Measure

Adding an antioxidant can significantly extend the shelf-life and usability of your monomer, especially if it will be stored for an extended period after opening.[13]

Antioxidant Type Examples Mechanism of Action Typical Concentration
Radical Scavengers Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA)"Chain-breaking" antioxidants that donate a hydrogen atom to peroxy radicals, forming a stable radical that terminates the oxidation chain reaction.[13]50 - 500 ppm
Reducing Agents Ascorbyl palmitate, TriphenylphosphineAre more readily oxidized than the monomer, thereby sacrificing themselves to consume oxygen or reduce peroxides.Varies by application; may require stoichiometric amounts for peroxide reduction.
Metal Chelators Ethylenediaminetetraacetic acid (EDTA)Binds to trace metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze the formation of radicals and initiate oxidation.10 - 100 ppm

Recommendation: For general-purpose protection, a low concentration (e.g., 200 ppm) of BHT is a common and effective choice. Always verify that the chosen antioxidant will not interfere with your downstream application (e.g., catalysis or polymerization). Add the antioxidant to the monomer as soon as it is received and purified.[13]

Q5: What are the best practices for handling these monomers during an experiment?

A5: Maintaining an Inert Environment is Key

Your handling technique is just as important as your storage conditions. The goal is to minimize exposure to air at every step.

Workflow for Handling Oxidation-Sensitive Monomers

G cluster_prep Preparation cluster_exp Experiment cluster_post Post-Use A Purge storage bottle with inert gas (Ar/N2) before opening B Use dry, degassed solvents and reagents for all solutions C Use Schlenk line or glovebox for all transfers D Transfer monomer via gas-tight syringe or cannula C->D E Maintain positive inert gas pressure in reaction vessel F Keep reaction vessel shielded from direct light G Re-purge storage bottle headspace with inert gas F->G H Seal tightly with PTFE tape and Parafilm I Return to proper cold, dark storage immediately

Caption: Recommended workflow for handling sensitive monomers.

Experimental Protocols

Protocol 1: Testing for Peroxides with Test Strips

This protocol provides a rapid check for the presence of hydroperoxides.

  • Preparation: Work in a well-ventilated area or fume hood. Wear appropriate PPE (gloves, safety glasses).

  • Sampling: Using a clean glass rod or pipette, transfer a single drop of the monomer onto the reactive pad of a peroxide test strip. Do not dip the strip directly into the bulk container to avoid contamination.

  • Reaction: Wait for the time specified by the manufacturer (typically 15-60 seconds).

  • Reading: Compare the color of the test pad to the color chart provided with the strips. A color change (usually to blue) indicates the presence of peroxides.

  • Action: If peroxides are detected at levels deemed unsafe or unacceptable for your process, the monomer should be purified or disposed of according to your institution's safety guidelines.

Protocol 2: General Purification of a Slightly Oxidized Monomer

This protocol is intended for removing colored impurities and minor oxidation byproducts. It may not be sufficient for removing high levels of peroxides.

  • Solvent Selection: Choose a solvent system for column chromatography in which the monomer is soluble and has good separation from its impurities (often more polar). A common starting point is a hexane/ethyl acetate or dichloromethane/methanol gradient.

  • Slurry Preparation: Dissolve the discolored monomer in a minimal amount of the chosen chromatography solvent. Add a small amount of silica gel and concentrate the slurry under reduced pressure until a dry, free-flowing powder is obtained.

  • Column Packing: Pack a chromatography column with silica gel using the initial, low-polarity eluent.

  • Loading and Elution: Carefully load the prepared slurry onto the top of the packed column. Begin elution with the low-polarity solvent, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure monomer.

  • Verification: Combine the pure fractions and remove the solvent under reduced pressure. Verify the purity of the resulting monomer using HPLC or NMR (see Q2).

  • Stabilization: Immediately dissolve the purified monomer in a degassed solvent, add an appropriate antioxidant (see Q4), and store under an inert atmosphere.[13]

References

  • Antioxidant diamine - US4456541A.
  • Novel Multifunctional Polymers from Aromatic Diamines by Oxidative Polymerizations.
  • Polymeric Antioxidants for Therapeutic Modalities. Sigma-Aldrich.
  • Evaluation of itaconic acid/aromatic diamine adducts as novel antioxidants polymers. Part 1: Evaluation as antioxidants for natural rubber vulcanizates.
  • Diamine architecture effects on glass transitions, relaxation processes and other material properties in organo-soluble arom
  • Chemically oxidative polymerization of aromatic diamines: The first use of aluminium-triflate as a co-catalyst.
  • The colorimetric assay of diamine oxidase activity with high sensitivity based on calixarene derivative-capped gold nanoparticles. RSC Publishing.
  • Antioxidant properties of di- and polyamines. PubMed.
  • Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. PMC - NIH.
  • Effect of diamine nature on curing kinetics of N,N'-hexamethylene bis(maleimide) and properties of glass-reinforced plastics. INEOS OPEN.
  • Thermodynamic and Electrochemical Oxidation of Some Diamine Derivatives: Experimental and Theoretical Investigation.
  • Real-Time Sensing of O-Phenylenediamine Oxid
  • Studies on the oxidation of m-phenylene diamine by H2O2 catalyzed by horseradish peroxidase.
  • Thermal oxidation of epoxies: Influence of diamine hardener.
  • Oxidation mechanism of diethyl ether: a complex process for a simple molecule. SpringerLink.
  • Purification of High-Purity Monomers and Other Reactive Chemicals.
  • Fiber and Monomer Recovery from an Amine-Cured Epoxy Composite Using Molten NaOH-KOH. PMC - NIH.
  • Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems.
  • Diethyl Ether. Purdue University.
  • Diethyl Ether. University of California, Berkeley - Environment, Health & Safety.
  • Diethyl ether. University of Michigan-Dearborn.
  • Diethyl Ether - Standard Operating Procedure. University of California, Santa Barbara.

Sources

Validation & Comparative

Thermal Stability Comparison: Ortho- vs. Para-Linked Polyimides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of thermal stability in ortho-linked versus para-linked polyimides (PIs). It is designed for researchers requiring actionable data, mechanistic insights, and validated experimental protocols.

Executive Summary & Core Distinction

In high-performance polymer design, the choice between ortho-linked (kinked/asymmetric) and para-linked (linear/symmetric) isomers is the primary lever for tuning the trade-off between processability and thermal stability .

While conventional wisdom suggests that linear (para) chains yield superior thermal properties due to efficient packing, experimental data reveals a nuanced reality:

  • Para-linked PIs (e.g., s-BPDA, p-PDA): Exhibit maximum decomposition temperatures (

    
    )  and chemical resistance due to strong Charge Transfer Complexes (CTC) and semi-crystallinity.
    
  • Ortho-linked PIs (e.g., a-BPDA, 2,3'-isomers): Often exhibit higher Glass Transition Temperatures (

    
    )  than their para-counterparts. The "kink" in the backbone introduces significant steric hindrance, restricting segmental rotation despite the increased free volume.
    

Mechanistic Analysis: The Physics of Isomerism

The thermal behavior of polyimides is governed by two competing factors: Intermolecular Packing and Intramolecular Rigidity .

Charge Transfer Complexes (CTC) & Packing
  • Para-Catenation: Linearity allows polymer chains to pack tightly (low fractional free volume). Electron-rich diamines and electron-deficient dianhydrides form strong inter-chain CTCs. This "physical crosslinking" elevates the decomposition temperature (

    
    ) and insolubility.
    
  • Ortho-Catenation: The 1,2- or 2,3-linkage introduces a sharp bend (kink). This disrupts chain packing, reducing CTC formation. While this lowers the onset of thermal degradation (

    
    ), it significantly improves solubility and optical transparency (reduces yellowing).
    
Rotational Barrier & Inversion

Contrary to packing theory, ortho-linked isomers often display higher


.
  • Mechanism: The proximity of the imide ring to the linkage in ortho-isomers (e.g., 2,3,3',4'-BPDA) creates steric interference with the adjacent phenyl ring protons. This "locking" effect raises the energy barrier for segmental rotation.

  • Result: The polymer requires more thermal energy to transition from glassy to rubbery state.

Visualizing the Pathway

The following diagram illustrates the structural impact on thermal properties.

PI_Isomerism_Mechanism cluster_Para Para-Linked (Linear) cluster_Ortho Ortho-Linked (Kinked) Monomer Monomer Selection Para_Struct Linear Symmetry (e.g., s-BPDA / p-PDA) Monomer->Para_Struct 3,4'- or 4,4'-linkage Ortho_Struct Asymmetric Kink (e.g., a-BPDA / 2,3'-ODA) Monomer->Ortho_Struct 2,3'- or 2,4-linkage Packing High Chain Packing Strong CTCs Para_Struct->Packing Para_Prop High Td (Stability) Lower Solubility High Crystallinity Packing->Para_Prop Steric High Free Volume Steric Locking Ortho_Struct->Steric Steric->Para_Prop Trade-off Ortho_Prop High Tg (Rigidity) High Solubility Optical Transparency Steric->Ortho_Prop

Figure 1: Mechanistic pathway linking isomer structure to thermal performance outcomes.

Comparative Data: Ortho vs. Para

The table below aggregates experimental data comparing symmetric (para-like) and asymmetric (ortho-like) polyimide systems. Note the distinct


 advantage of the ortho-isomer in the BPDA series.
PropertyPara-Linked System (Symmetric)Ortho-Linked System (Asymmetric)Delta / Observation
Example Monomer s-BPDA (3,3',4,4'-BPDA)a-BPDA (2,3,3',4'-BPDA)Isomeric Dianhydrides
Diamine Partner 4,4'-ODA4,4'-ODAFixed variable
Glass Transition (

)
247°C 258°C Ortho is +11°C higher due to rotation restriction [1].
Decomposition (

)
588°C 581°C Para is slightly more stable (+7°C) due to packing.
CTE (ppm/°C) 45 - 50 50 - 55 Para has lower expansion (better dimensional stability).
Solubility (NMP) Insoluble / SwellsSolubleOrtho kinks disrupt solvent resistance.
Cut-off Wavelength ~370 nm (Yellow)~345 nm (Colorless)Ortho reduces CTC, improving transparency.

Key Insight: If your application requires dimensional stability at extreme heat (e.g., soldering reflux), the Para isomer is preferred. If the application requires solution processing with high thermal resistance, the Ortho isomer is the superior candidate.

Experimental Protocols: Validating Thermal Stability

To generate the data above, you must employ a self-validating thermal analysis workflow. Relying on single-run data is a common source of error in PI characterization due to absorbed moisture and residual solvent.

Thermogravimetric Analysis (TGA) - Decomposition

Objective: Determine


 (temperature at 5% weight loss) and char yield.
  • Sample Prep: Cut 5–10 mg of PI film. Place in a platinum or ceramic pan.

  • Pre-Conditioning (Critical): Heat to 150°C and hold for 30 mins to remove absorbed moisture. Failure to do this results in false "weight loss" onset.

  • Ramp: Heat from 150°C to 800°C at 10°C/min (standard) or 20°C/min (rapid screening).

  • Atmosphere:

    • Nitrogen (Inert): Measures pure thermal bond scission.

    • Air (Oxidative): Measures thermo-oxidative stability (usually 50–100°C lower than

      
      ).
      
  • Validation: The derivative curve (DTG) must show a single sharp peak. A low-temperature shoulder (<300°C) indicates residual solvent (DMAc/NMP) from synthesis.

Differential Scanning Calorimetry (DSC) - Glass Transition

Objective: Accurate determination of


 without enthalpy relaxation artifacts.
  • Sample Prep: 5–10 mg film in aluminum pan (crimped, not hermetic).

  • Cycle 1 (History Removal): Heat from 50°C to 400°C at 20°C/min. Ignore this data. PIs often show endothermic peaks here due to stress relaxation or solvent evaporation.

  • Cooling: Quench cool at 20°C/min or faster to lock the amorphous state.

  • Cycle 2 (Measurement): Heat from 50°C to 400°C at 10°C/min.

  • Analysis: Identify the step transition in heat flow. The

    
     is the inflection point.[1]
    
Workflow Visualization

Thermal_Analysis_Protocol cluster_TGA TGA (Decomposition) cluster_DSC DSC (Glass Transition) Start Synthesized PI Film TGA_Dry Isotherm 150°C (30 min) Remove Moisture Start->TGA_Dry DSC_Heat1 1st Heat: 400°C (Erase History) Start->DSC_Heat1 TGA_Ramp Ramp to 800°C (N2 or Air) TGA_Dry->TGA_Ramp TGA_Result Calculate Td5% & Char Yield TGA_Ramp->TGA_Result DSC_Cool Quench Cool (Lock Amorphous) DSC_Heat1->DSC_Cool DSC_Heat2 2nd Heat: 10°C/min DSC_Cool->DSC_Heat2 DSC_Result Identify Tg Inflection DSC_Heat2->DSC_Result

Figure 2: Validated thermal analysis workflow for polyimide characterization.

Conclusion & Recommendations

The selection of ortho- vs. para-linked polyimides is not a binary choice of "stable vs. unstable," but a strategic selection of rigidity mechanism .

  • Select Para-Linked (e.g., s-BPDA, PMDA/p-PDA) when:

    • Maximum thermal decomposition resistance (>550°C) is required.

    • Chemical inertness is critical (e.g., aerospace fuel lines).

    • Low CTE is needed for matching silicon substrates.

  • Select Ortho-Linked (e.g., a-BPDA, 6FDA) when:

    • You need high

      
       (>250°C) but require solubility in NMP/DMAc for casting.
      
    • Optical transparency is required (flexible displays).

    • Processability is the bottleneck in your drug delivery device or membrane fabrication.

References

  • Hasegawa, M., et al. (2009). Molecular dynamics simulation on glass transition temperature of isomeric polyimide. Express Polymer Letters.

  • NASA Langley Research Center. (2000). Structure-Property Relationships in Polyimides. High Performance Polymers.[2][3][4]

  • Liaw, D.J., et al. (2012). Advanced polyimide materials: Syntheses, physical properties and applications. Progress in Polymer Science.

  • Mettler Toledo. (2023).[5] Thermal Analysis of Polymers: TGA and DSC User Handbook.

  • RSC Advances. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride.

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Comparative Guide: Mechanical Properties of Films Derived from Ortho-Ether Diamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical analysis of polyimide (PI) films synthesized from ortho-ether diamines (specifically 1,2-bis(4-aminophenoxy)benzene and its derivatives), comparing them against their meta- (1,3) and para- (1,4) isomeric counterparts.[1]

Core Insight: The introduction of ortho-ether linkages into the polymer backbone acts as a "solubility enhancer" and "flexibilizer" at the cost of thermal rigidity. While para-structures (e.g., ODA, 1,4-APB) favor semi-crystalline packing and high modulus, ortho-ether diamines introduce significant steric hindrance and chain kinking. This results in films with superior optical transparency , enhanced solubility (processable in low-boiling solvents), and higher elongation at break , making them ideal candidates for flexible electronics and gas separation membranes where conformational freedom is required.

Molecular Architecture & The "Ortho-Effect"

To understand the mechanical performance, one must first understand the structural causality. The "ortho-effect" in ether diamines refers to the geometric disruption caused by the 1,2-substitution pattern on the central aromatic ring.

  • Para-Linkage (1,4): Linear, rod-like alignment. Promotes

    
     stacking and high packing density.
    
  • Ortho-Linkage (1,2): Introduces a sharp "kink" angle. Increases fractional free volume (FFV) and disrupts chain packing.

Visualization: Structural Impact on Polymer Chain Dynamics

The following diagram illustrates how the isomer substitution pattern dictates the macromolecular behavior.

OrthoEffect Monomer Diaminophenoxy Benzene Isomer Para Para-Linkage (1,4) Linear Geometry Monomer->Para Meta Meta-Linkage (1,3) Angled Geometry Monomer->Meta Ortho Ortho-Linkage (1,2) Kinked/Steric Geometry Monomer->Ortho Packing_P High Chain Packing Semi-Crystalline Regions Para->Packing_P Promotes Packing_O Disrupted Packing Amorphous Domains Ortho->Packing_O Causes Prop_P High Modulus High Tg Low Solubility Packing_P->Prop_P Prop_O High Elongation Lower Tg High Solubility High Free Volume Packing_O->Prop_O

Figure 1: Causality map linking monomer geometry (isomer type) to macroscopic film properties.

Comparative Performance Analysis

The following data aggregates performance metrics for polyimides derived from PMDA (Pyromellitic Dianhydride) and BPDA (Biphenyl tetracarboxylic dianhydride) reacted with different ether-diamine isomers.

Table 1: Mechanical & Thermal Properties Comparison

Note: Values are representative of fully imidized films cast from DMAc.

PropertyOrtho-Ether (1,2-APB) Meta-Ether (1,3-APB) Para-Ether (1,4-APB) Standard (ODA)
Tensile Strength (MPa) 90 - 10595 - 110110 - 130115 - 140
Elongation at Break (%) 15 - 25% 10 - 15%6 - 10%10 - 15%
Young's Modulus (GPa) 2.1 - 2.52.6 - 2.93.0 - 3.5 2.9 - 3.2
Glass Transition (

, °C)
215 - 230220 - 240250 - 270270 - 290
Solubility (CHCl

/THF)
Soluble SwellsInsolubleInsoluble
Critical Analysis
  • Modulus vs. Flexibility Trade-off: The ortho-ether films exhibit a lower Young's Modulus (~2.3 GPa) compared to the rigid para-ether films (>3.0 GPa). This is not a defect but a feature; the ortho-linkage acts as an internal plasticizer, allowing for greater chain rotation.

  • Thermal Stability (

    
    ):  There is a distinct penalty in 
    
    
    
    (approx. 40-50°C drop) when moving from para to ortho. This limits ortho-ether films in extreme high-temperature applications (>300°C) but improves processability (lower melt viscosity).
  • Solubility (The Key Differentiator): Unlike standard ODA-based Kapton® which requires strong polar solvents (NMP, DMAc), ortho-ether PIs are often soluble in common low-boiling solvents like THF or Chloroform. This allows for low-temperature casting , crucial for drug delivery systems or coating heat-sensitive substrates.

Validated Experimental Protocol

Scope: Synthesis of Polyamic Acid (PAA) followed by Thermal Imidization to form a flexible Ortho-Ether PI Film. Safety: All steps must be performed in a fume hood. DMAc is hepatotoxic and readily absorbed through skin.

Phase 1: Polyamic Acid (PAA) Synthesis

Goal: Create a high-molecular-weight precursor solution.

  • Monomer Purification: Recrystallize 1,2-bis(4-aminophenoxy)benzene from ethanol. Sublimate the dianhydride (e.g., 6FDA or BPDA) prior to use. Rationale: Impurities >0.1% terminate chain growth, resulting in brittle films.

  • Solvent Prep: Use anhydrous DMAc (water content <50 ppm). Rationale: Water hydrolyzes the anhydride ring, stopping polymerization.

  • Reaction:

    • Place diamine (10 mmol) in a 3-neck flask under Nitrogen flow.

    • Add DMAc to achieve 15 wt% solid content. Stir until fully dissolved.

    • Add dianhydride (10 mmol) in 3 equal portions over 30 minutes. Rationale: Exothermic control prevents local gelation.

    • Stir at room temperature for 24 hours. Resulting viscosity should be honey-like.

Phase 2: Film Casting & Thermal Imidization

Goal: Convert PAA to PI via cyclodehydration without void formation.

  • Casting: Pour PAA solution onto a pristine glass plate. Use a doctor blade set to 300

    
    m clearance.
    
  • Stepwise Curing Profile (The "Soft-Bake" Protocol):

    • 80°C (1 hr): Solvent removal. (Do not exceed 100°C yet to prevent skinning).

    • 150°C (1 hr): Pre-imidization.

    • 200°C (1 hr): Imidization accelerates.

    • 250°C (1 hr): Final cure.

    • 300°C (30 min): Annealing (removes residual stress).

  • Release: Cool to RT. Soak in deionized water to peel the film.

Visualization: Synthesis Workflow

SynthesisProtocol cluster_0 Phase 1: PAA Synthesis cluster_1 Phase 2: Thermal Imidization Monomers Purified Monomers (Ortho-Diamine + Dianhydride) Mixing Stepwise Addition (N2 Atmosphere, <30°C) Monomers->Mixing Viscosity Viscous PAA Solution (24h Stirring) Mixing->Viscosity Casting Doctor Blade Casting (Glass Substrate) Viscosity->Casting Filtration (5µm) SoftBake 80°C / 1h (Solvent Evaporation) Casting->SoftBake HardBake 150°C -> 250°C -> 300°C (Cyclodehydration) SoftBake->HardBake Film Final Ortho-Ether PI Film (Flexible, Transparent) HardBake->Film

Figure 2: Step-by-step workflow for converting ortho-ether diamines into functional polyimide films.

References

  • BenchChem. (2025). A Comparative Study of Polyimides Derived from 1,3- and 1,4-Bis(4-aminophenoxy)benzene Isomers. BenchChem Technical Guides. Link

  • MDPI. (2020).[2] Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4’–Diaminodiphenyl Ether. Polymers. Link

  • Royal Society of Chemistry. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Advances. Link

  • Virginia Tech. (n.d.). Polyimides: Chemistry & Structure-Property Relationships – Literature Review. VTechWorks. Link

  • Scientific.Net. (2011). Synthesis and Characterization of Polyimides Derived from Novel 1,3-Bis(4-Aminophenoxy)Benzene. Advanced Materials Research. Link

Sources

Guide to Dielectric Constant Measurement: Fluorinated vs. Ether Polyimides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Scope

In the development of high-speed flexible electronics and implantable bio-sensors, the dielectric constant (


 or 

) of the insulating substrate is a critical gatekeeper of signal integrity. Polyimides (PI) are the gold standard due to their thermal stability, but standard formulations often suffer from high moisture absorption and parasitic capacitance.

This guide provides a comparative technical analysis of Fluorinated Polyimides (F-PIs) versus Ether-linked Polyimides (Ether-PIs) .

  • F-PIs (e.g., 6FDA-based) utilize bulky

    
     groups to maximize free volume and minimize polarizability, achieving 
    
    
    
    .
  • Ether-PIs (e.g., ODPA-ODA) utilize

    
     linkages to enhance chain flexibility and processability, typically yielding 
    
    
    
    .

The following sections detail the theoretical causality, a self-validating measurement protocol, and a data-driven comparison to guide material selection.

Theoretical Framework: The Clausius-Mossotti Mechanism

To manipulate


, one must understand its molecular origin. The Clausius-Mossotti equation relates the macroscopic dielectric constant to molecular polarizability (

) and free volume (

):


Where


 is the number of molecules and 

is the total volume.
The Divergent Paths of Modification
  • Fluorination (The Low-

    
     Route): 
    
    • Electronic Polarization: The Carbon-Fluorine (C-F) bond has high electronegativity, tightly holding electrons and reducing electronic polarizability (

      
      ).
      
    • Free Volume: Bulky trifluoromethyl (

      
      ) groups create steric hindrance, preventing dense chain packing.[1] This increases the fractional free volume, effectively "diluting" the number of polarizable groups per unit volume.
      
    • Result: Significant reduction in

      
       and hydrophobicity.
      
  • Ether Linkages (The Processability Route):

    • Chain Flexibility: The ether oxygen (

      
      ) acts as a swivel, reducing the energy barrier for rotation (
      
      
      
      suppression). This improves solubility and mechanical elongation.
    • Dipole Penalty: Unlike fluorine, oxygen is highly polar. While ether linkages can disrupt packing (increasing free volume slightly compared to rigid rods), the intrinsic polarity of the ether bond often imposes a "dipole penalty," keeping

      
       generally above 3.0.
      

Experimental Protocol: Thin-Film Dielectric Spectroscopy

Objective: Accurate measurement of


 and Dissipation Factor (

) using a Metal-Insulator-Metal (MIM) architecture. Validation Standard: ASTM D150 (Low Freq) / IPC-TM-650 (High Freq).
Workflow Visualization

The following diagram outlines the critical path from precursor synthesis to data validation.

MIM_Measurement_Workflow cluster_valid Self-Validation Checkpoints Prep Precursor (PAA) Synthesis Coat Spin Coating (Target: 5-10 µm) Prep->Coat Viscosity Control Cure Stepwise Thermal Imidization (Up to 300°C) Coat->Cure Solvent Removal Met Top Electrode Deposition (Au/Al) Cure->Met N2 Atmosphere Thick Thickness Mapping (Ellipsometry) Cure->Thick LCR LCR Meter / Impedance Analyzer (1 kHz - 1 MHz) Met->LCR Shielding Dry Dehydration Bake (120°C, 1h) Met->Dry Data Data Calculation (Capacitance -> Dk) LCR->Data C = εA/d Thick->Met Dry->LCR

Figure 1: End-to-end workflow for fabricating and characterizing Polyimide MIM capacitors. Note the critical dehydration step before measurement.

Detailed Methodology
  • Film Preparation (Spin Coating):

    • Synthesize Polyamic Acid (PAA) precursors in DMAc or NMP.

    • Spin coat onto a highly conductive Silicon wafer (acts as Bottom Electrode).

    • Critical Step: Soft bake at 80°C to remove bulk solvent.

  • Thermal Imidization (Curing):

    • Ramp temperature: 100°C

      
       200°C 
      
      
      
      300°C (1 hour hold at each).[2]
    • Why: Ensures complete ring closure (imidization). Incomplete imidization leaves polar amide groups, artificially inflating

      
      .
      
  • Top Electrode Deposition:

    • Deposit Gold (Au) or Aluminum (Al) dots (diameter ~2-5 mm) via thermal evaporation through a shadow mask.

    • Self-Validation: Measure film thickness (

      
      ) at 5 points around the electrode using a profilometer or ellipsometer. Variation must be 
      
      
      
      .
  • Dielectric Measurement:

    • Instrument: Precision LCR Meter (e.g., Keysight E4980A).

    • Frequency Sweep: 1 kHz to 1 MHz (Standard). For 5G applications (10 GHz+), use Split-Post Dielectric Resonator (SPDR) instead of MIM.

    • Calculation:

      
      
      (Where 
      
      
      
      = measured capacitance,
      
      
      = film thickness,
      
      
      = electrode area).

Comparative Analysis: Fluorinated vs. Ether PIs[3]

The following data aggregates typical performance metrics from high-impact literature [1][3][6].

Table 1: Property Comparison Matrix
PropertyStandard Ether-PI (e.g., PMDA-ODA / Kapton®)Flexible Ether-PI (e.g., ODPA-ODA)Fluorinated PI (e.g., 6FDA-ODA)Implication
Dielectric Constant (

)
@ 1 MHz
3.2 - 3.4 3.0 - 3.1 2.5 - 2.8 F-PIs provide ~20% lower capacitance delay.
Dissipation Factor (

)
0.002 - 0.0080.002 - 0.005< 0.002 F-PIs minimize signal loss at high frequencies.
Moisture Absorption (wt%)1.8 - 2.8%1.0 - 1.5%0.3 - 0.8% F-PIs are hydrophobic; Ether-PIs absorb water.
Glass Transition (

)
> 350°C~270°C~260 - 300°CEther linkages lower

(better flexibility).
CTE (ppm/°C)20 - 4040 - 6040 - 55F-PIs often have higher CTE due to high free volume.
The "Moisture Attack" Factor

Water has a


 of ~80. Even small amounts of absorption in Ether-PIs can spike the effective 

of the film, causing impedance mismatch in sensitive circuits.

Moisture_Impact cluster_ether Ether-PI (Hydrophilic) cluster_fluoro Fluorinated-PI (Hydrophobic) Env High Humidity Environment E_Struct Polar Ether (-O-) & Imide Groups Env->E_Struct F_Struct C-F Bonds (Low Surface Energy) Env->F_Struct E_Absorb H-Bonding with Water E_Struct->E_Absorb E_Result Dk Increases (+0.2 to +0.4) E_Absorb->E_Result F_Repel Water Repulsion F_Struct->F_Repel F_Result Dk Stable F_Repel->F_Result

Figure 2: Impact of environmental humidity on dielectric stability. Ether-PIs are susceptible to drift, while Fluorinated PIs maintain stability.

Selection Guide & Conclusion

  • Choose Fluorinated PIs (e.g., 6FDA-based) when:

    • Signal Speed is Paramount: 5G/6G antennas, high-frequency interposers.

    • Environment is Uncontrolled: Medical implants or outdoor sensors where humidity varies.

    • Target:

      
      .
      
  • Choose Ether PIs (e.g., ODPA-based) when:

    • Mechanical Robustness is Critical: Flexible displays or dynamic hinge applications where the material must withstand repeated bending without cracking.

    • Cost is a Constraint: Fluorinated monomers are significantly more expensive.

    • Target:

      
      , but with superior elongation-at-break.
      

Final Scientist's Note: Do not rely on datasheet values alone.


 is frequency-dependent.[3][4][5] Always characterize your specific film thickness and cure profile using the MIM protocol described above, specifically checking for anisotropy if your application involves vertical vs. in-plane signal routing.

References

  • Simpson, J. O., & St. Clair, A. K. (1997). Fundamental Insight on Developing Low Dielectric Constant Polyimides. NASA Technical Reports Server.

  • Hougham, G., et al. (1994). Fluorine-containing polyimides.[1][6][7][8] 1. Synthesis and properties. Macromolecules, 27(4).

  • Sun, Y., et al. (2021).[6] Preparation and Characterization of Intrinsic Low-k Polyimide Films. Polymers.

  • NIST. (2005). Evaluation of Dielectric Properties of Polymer Thin-Films Materials.

  • Revathi, A., et al. (2017).[9] Crown ether-containing polyimides with high dielectric constant. RSC Advances. (Note: Illustrates the inverse effect of Ether polarity).

  • Chen, W., et al. (2023).[10] Reducing the Permittivity of Polyimides for Better Use in Communication Devices. Materials.

Sources

Technical Guide: Elemental Analysis for C14H16N2O Isomer Verification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In drug development, the molecular formula C14H16N2O represents a critical chemical space containing diverse bioactive agents, including the acetylcholinesterase inhibitor 7-Methoxytacrine , the diagnostic agent Metyrapol , and various tryptamine derivatives.

While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are standard for structural elucidation, Elemental Analysis (EA) remains the definitive "gatekeeper" for bulk purity. This guide objectively compares EA against orthogonal techniques, demonstrating that while EA cannot distinguish between C14H16N2O isomers, it is the only method capable of validating the compositional integrity required to rule out solvates, inorganic salts, and synthesis artifacts that HRMS and NMR frequently miss.

Comparative Analysis: EA vs. HRMS vs. NMR

To verify a C14H16N2O isomer, one must distinguish the target molecule from structural isomers and impurities. The following table contrasts the performance of Elemental Analysis against alternative verification methods.

Table 1: Performance Matrix for C14H16N2O Verification
FeatureElemental Analysis (CHN) High-Res Mass Spec (HRMS) NMR (

H/

C)
Primary Output % Composition (Bulk Purity)Exact Mass (

)
Structural Connectivity
Isomer Discrimination None (All C14H16N2O isomers yield identical %C/H/N)Low (Requires distinct fragmentation patterns)High (Definitive fingerprint)
Purity Detection High (Detects non-chromophoric impurities, salts, water)Medium (Ion suppression can hide impurities)Medium-High (LOD depends on relaxation times)
Sample Requirement Destructive (~2–5 mg)Destructive (<1 mg)Non-destructive (~5–10 mg)
Blind Spot Structural IsomersInorganic salts (e.g., NaCl), trapped solventsParamagnetic impurities, exchangeable protons
Cost/Throughput Low / HighMedium / HighHigh / Low

Critical Insight: EA is not a structural identification tool; it is a purity validation tool . A sample of 7-Methoxytacrine contaminated with 5% Metyrapol will pass EA (as both are C14H16N2O), but a sample contaminated with 5% solvent or precursor will fail. Thus, EA is the mandatory complement to NMR.

Experimental Protocol: High-Precision CHN Analysis

Objective: Determine %C, %H, and %N content of a C14H16N2O candidate (e.g., 7-Methoxytacrine) with a tolerance of ±0.4%.

Method: Dynamic Flash Combustion (Dumas Method)

This protocol utilizes a standard CHNS/O analyzer (e.g., PerkinElmer 2400 Series II or Thermo FlashSmart).

Step-by-Step Workflow:
  • Instrument Calibration:

    • Condition the system with 3 "blank" runs (tin capsule only).

    • Run K-Factor calibration using a standard with similar N-content, such as Acetanilide (10.36% N) or Sulfanilamide (16.27% N). Avoid low-N standards like Stearic Acid for this application.

  • Sample Preparation:

    • Dry the C14H16N2O sample in vacuo at 40°C for 4 hours to remove surface moisture.

    • Weigh 1.5 – 2.5 mg of sample into a pre-cleaned tin capsule using a microbalance (readability 0.001 mg).

    • Fold carefully: Ensure no air is trapped, forming a tight pellet.

  • Combustion Parameters (Critical for N-Heterocycles):

    • Nitrogen-rich heterocycles (like tacrine derivatives) can form refractory chars.

    • Combustion Temp: Set to 980°C .

    • Oxygen Boost: Increase O2 injection time by 2 seconds to ensure complete oxidation of the pyridine/aniline rings.

  • Analysis:

    • Combustion gases (

      
      ) pass over copper reduction wires (650°C) to convert 
      
      
      
      .
    • Separation via GC column; detection via Thermal Conductivity Detector (TCD).[1]

Data Interpretation & Case Study

Scenario: A medicinal chemist synthesizes 7-Methoxytacrine (


, MW 228.29).[2][3]
Theoretical Values:  C: 73.66%, H: 7.06%, N: 12.27%.
Table 2: Experimental Data Comparison
Sample BatchFound %CFound %HFound %NStatusDiagnosis
Batch A 73.587.0912.25PASS High purity C14H16N2O confirmed. (Could be 7-Methoxytacrine or Metyrapol).
Batch B 71.207.1511.80FAIL Values are consistently low. Likely Solvent Entrapment (e.g., 0.1 eq. DCM).
Batch C 68.506.5011.40FAIL Significant deviation. Likely Inorganic Contamination (Silica gel or salts).
Batch D 73.607.0512.26PASS WARNING: Batch D was later identified by NMR as Metyrapol (Isomer).

Analysis of Batch D: This highlights the limitation of EA. Batch D passed the ±0.4% tolerance limit perfectly. However, it was the wrong molecule. This proves that EA validates the formula, not the structure.

Isomer Verification Workflow

The following diagram illustrates the logical hierarchy for verifying C14H16N2O, showing where EA fits into the decision matrix.

IsomerVerification Start Unknown Sample (Target: C14H16N2O) EA Step 1: Elemental Analysis (Combustion) Start->EA Decision1 Matches Theoretical? (±0.4%) EA->Decision1 Fail_Impurity FAIL: Impurity/Solvate (Recrystallize & Dry) Decision1->Fail_Impurity No HRMS Step 2: HRMS (Exact Mass) Decision1->HRMS Yes (Purity Confirmed) Decision2 m/z = 228.1263? HRMS->Decision2 Fail_Formula FAIL: Wrong Formula Decision2->Fail_Formula No NMR Step 3: 1H/13C NMR (Structural Fingerprint) Decision2->NMR Yes (Formula Confirmed) Decision3 Matches Reference Spectra? NMR->Decision3 Isomer_ID FAIL: Structural Isomer (e.g., Metyrapol instead of Tacrine) Decision3->Isomer_ID No (Wrong Connectivity) Success VERIFIED: Pure 7-Methoxytacrine Decision3->Success Yes

Caption: Logical workflow for verifying C14H16N2O. Note that EA is the first gate to establish bulk purity before structural elucidation.

References

  • PubChem. (2023).[4] Compound Summary: 7-Methoxytacrine (C14H16N2O).[2] National Library of Medicine.[4] Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.[5] Retrieved from [Link]

Sources

High-Resolution ESI-MS/MS Profiling of Aminophenoxy Anilines: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Aminophenoxy Anilines Content Type: Publish Comparison Guide

Executive Summary

Aminophenoxy anilines—specifically isomers like 1,3-bis(3-aminophenoxy)benzene (APB) and 4,4'-oxydianiline (ODA) —are critical monomers in the synthesis of high-performance polyimides and aramids. Their purity and isomeric composition directly dictate the thermal stability and mechanical flexibility of the final polymer.

This guide compares the High-Resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) workflow against the traditional Electron Ionization (EI-MS) alternative. While EI provides spectral fingerprints, this guide demonstrates why ESI-MS/MS is the superior "product" for structural elucidation and isomeric differentiation in drug development and polymer QC, supported by mechanistic fragmentation analysis.

Part 1: Mechanistic Comparison (The "Why")

The choice between ESI-MS/MS and EI-MS is not merely about instrumentation; it is a choice between controlled structural interrogation and energetic shattering .

The Product: ESI-MS/MS (Protonation-Driven Cleavage)
  • Mechanism: Soft ionization generates the

    
     precursor. Collision-Induced Dissociation (CID) is then applied.[1] The fragmentation is charge-directed, typically initiated by proton migration from the amine nitrogen to the ether oxygen, weakening the C-O bond.
    
  • Advantage: Preserves the molecular ion; allows for distinct identification of "ortho effects" (proximity-driven rearrangements) that distinguish isomers.

The Alternative: EI-MS (Radical-Driven Shattering)
  • Mechanism: 70 eV electron bombardment creates a radical cation

    
    . The excess energy causes rapid, extensive fragmentation.
    
  • Limitation: Often obliterates the molecular ion in aliphatic-linked derivatives; isomeric spectra are frequently identical due to scrambling of the radical prior to fragmentation.

Table 1: Performance Matrix – ESI-MS/MS vs. EI-MS

FeatureESI-MS/MS (Recommended)EI-MS (Alternative)
Ionization Type Soft (Protonation

)
Hard (Radical Cation

)
Isomer Distinction High (Via distinct product ion ratios)Low (Spectra often indistinguishable)
Molecular Ion Stability 100% Abundance (typically)<10% or Absent
Key Mechanism Charge-Remote & Charge-Directed CleavageAlpha-Cleavage & Inductive Cleavage
Detection Limit Picogram (pg) rangeNanogram (ng) range
Part 2: Isomeric Differentiation & Fragmentation Pathways

Differentiation of isomers (e.g., 1,3-bis(3-aminophenoxy)benzene vs. 1,4-bis(4-aminophenoxy)benzene) is the core analytical challenge.

The Fragmentation Mechanism

The fragmentation of aminophenoxy anilines under ESI-CID conditions follows a predictable pathway driven by the stability of the phenoxy cation and the aniline leaving group .

Key Pathway:

  • Precursor:

    
     (e.g., m/z 293 for bis-aminophenoxybenzene).
    
  • Activation: Proton transfers to the ether oxygen.

  • Dissociation: Heterolytic cleavage of the C-O bond.

  • Products:

    • Fragment A: Aniline neutral loss + Phenoxy cation.

    • Fragment B: Aminophenol neutral loss + Phenyl cation.

Diagram 1: ESI-CID Fragmentation Pathway of Bis(aminophenoxy)benzene

Fragmentation Precursor Precursor [M+H]+ m/z 293.1 Transition Proton Transfer (N to O) Precursor->Transition CID Energy Frag1 Fragment Ion A [Aminophenoxy-phenyl]+ m/z 200.1 Transition->Frag1 C-O Cleavage Frag2 Fragment Ion B [Aminophenol]+ m/z 109.1 Transition->Frag2 Alternative Path Neutral1 Neutral Loss Aniline (93 Da) Transition->Neutral1

Caption: Charge-directed fragmentation pathway. The protonated ether linkage cleaves to yield characteristic ions at m/z 200 and m/z 109.

Differentiating Isomers (The "Ortho Effect")

In ortho-substituted aminophenoxy compounds, the amine hydrogen can interact with the ether oxygen.

  • Ortho-Isomers: Show enhanced loss of

    
     (
    
    
    
    ) or
    
    
    (
    
    
    ) due to intramolecular hydrogen bonding facilitating elimination.
  • Para/Meta-Isomers: Dominated by the C-O cleavage described above (

    
     200, 109).
    
Part 3: Validated Experimental Protocol

To replicate the high-resolution profiling described, follow this self-validating workflow. This protocol minimizes in-source fragmentation while maximizing MS/MS structural data.

Workflow Diagram

Workflow Sample 1. Sample Prep 1 mg/mL in MeOH LC 2. LC Separation C18 Column, Gradient Elution Sample->LC Ionization 3. ESI Source Positive Mode, 3.5 kV LC->Ionization MS1 4. MS1 Scan Full Scan (m/z 100-1000) Ionization->MS1 Selection 5. Precursor Selection Isolate [M+H]+ MS1->Selection CID 6. Collision Cell Stepped CE (10, 20, 40 eV) Selection->CID Detection 7. MS2 Detection Fragment Analysis CID->Detection

Caption: Step-by-step experimental workflow for profiling aminophenoxy anilines using LC-MS/MS.

Detailed Methodology

1. Sample Preparation:

  • Dissolve 1 mg of analyte in HPLC-grade Methanol.

  • Dilute to 1 µg/mL with 50:50 Water:Acetonitrile (0.1% Formic Acid).

  • Validation Check: Inject a blank solvent to ensure no carryover from previous aromatic amines.

2. LC Conditions (Agilent 1290 or Equivalent):

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Why: Formic acid is crucial for ensuring the

    
     species is formed efficiently in the ESI source [1].
    

3. MS Parameters (Q-TOF/Orbitrap):

  • Mode: ESI Positive.

  • Capillary Voltage: 3500 V.

  • Collision Energy (CE): Use Stepped CE (15, 30, 45 eV).

  • Expert Insight: Single energy levels often miss fragments. Low CE preserves the m/z 200 ion; High CE reveals the m/z 109 and m/z 65 (ring opening) fragments.

Part 4: Data Interpretation & Reference Spectra

When analyzing your data, compare against these expected theoretical values for 1,3-bis(4-aminophenoxy)benzene (MW 292.33).

Table 2: Diagnostic Ions and Assignments

m/z (Measured)Ion SpeciesStructure AssignmentRelative Abundance (Est.)
293.1285

Protonated Molecule100% (Base Peak)
200.0706

Loss of aniline (

)
60-80%
109.0522

Aminophenol cation40-50%
93.0573

Aniline radical cation (Rare in ESI, common in EI)<5%
65.0386

Cyclopentadienyl cation (Ring degradation)10-20% (High CE)

Note: In EI-MS, the m/z 292 (


) would be weak, and m/z 108/109 would likely be the base peak.
References
  • NIST Mass Spectrometry Data Center. "Mass Spectrum of 4,4'-Oxydianiline." NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. "4-(4-Aminophenoxy)aniline Compound Summary."[2] National Library of Medicine. [Link]

  • Restek Corporation. "GC Mass Spectrum of 4,4'-Oxydianiline."[3] Restek Chromatograms. [Link][3]

  • Kiontke, A., et al. "Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors." PLOS One, 2016. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Benzenamine, 2-[(2-aminophenoxy)methyl]-

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide: Benzenamine, 2-[(2-aminophenoxy)methyl]- CAS: 96329-20-3 Synonyms: 2-(2-Aminophenoxymethyl)aniline; 2,2'-[(Methyleneoxy)]dianiline (structural analog context)[1]

Executive Safety Summary

Immediate Action Required: Treat this compound as a high-risk aromatic amine .[1] Benzenamine, 2-[(2-aminophenoxy)methyl]- is a lipophilic diamine.[1] Its structural capacity to chelate metals and interact with biological macromolecules suggests significant toxicity.[1]

  • Primary Threat: Dermal Absorption. The ether linkage increases lipophilicity compared to standard anilines, facilitating rapid transit through skin and standard nitrile gloves.

  • Secondary Threat: Sensitization & Methemoglobinemia. Like many aniline derivatives, exposure may lead to cyanosis (oxygen deprivation in blood) and irreversible skin sensitization.[1]

  • Physical State: Typically a solid/crystalline powder. Dust control is critical.[1]

Risk Assessment & Hierarchy of Controls

Before selecting PPE, you must implement engineering controls. PPE is the last line of defense, not the first.

Hazard ClassCriticalityMechanism of Action
Acute Toxicity (Dermal) EXTREME Rapid absorption through skin; potential for systemic neurotoxicity and methemoglobinemia.[1]
Eye Damage HIGH Basic amine nature causes caustic injury to corneal tissue; irreversible damage possible.[1]
Respiratory Sensitization HIGH Inhalation of dust/fume triggers immune response; potential for anaphylactic reaction upon re-exposure.[1]
Aquatic Toxicity MEDIUM Long-term adverse effects in the aquatic environment (do not wash down drains).[1]

Personal Protective Equipment (PPE) Matrix

A. Hand Protection (The Critical Failure Point)

Do NOT rely on standard thin nitrile gloves. Aromatic amines and ethers can permeate standard 4-mil nitrile gloves in <15 minutes, often without visible degradation.[1]

  • Primary Recommendation (Immersion/Synthesis): EVOH Laminate (Silver Shield/4H) .[1]

    • Why: Ethylene vinyl alcohol (EVOH) provides >480 min breakthrough time against aromatic amines.[1]

    • Tactility: Low.[1] Wear a tight-fitting nitrile glove over the laminate glove to improve grip.[1]

  • Secondary Recommendation (Splash/Weighing only): Double-Gloved Nitrile (High Thickness) .[1]

    • Inner Layer: 5-mil Nitrile (Bright color, e.g., Orange).[1]

    • Outer Layer: 8-mil Extended Cuff Nitrile (Dark color, e.g., Blue/Black).[1]

    • Protocol: If the outer glove is splashed, strip it immediately. The inner glove acts as a temporary barrier while you retreat to a sink.

B. Respiratory Protection
  • Solid Handling (Weighing): N95 or P100 filtering facepiece (minimum).[1] Ideally, perform inside a Biosafety Cabinet or Chemical Fume Hood.

  • Solution/Heating: Half-face respirator with OV/P100 (Organic Vapor + Particulate) cartridges.[1] Heating this compound generates aniline-like vapors that are not stopped by particulate filters alone.[1]

C. Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (Indirect Vent).[1] Safety glasses are insufficient due to dust migration.

  • Body: Tyvek® Lab Coat or Coveralls. Cotton lab coats absorb amines and hold them against the skin. Disposable non-woven fabrics (polyethylene/polypropylene) are required.[1]

Operational Protocols

Scenario A: Weighing & Transfer
  • Static Control: Use an anti-static gun on the weighing boat. Aromatic amine powders are often electrostatic and "jump," creating invisible contamination.

  • Surface Prep: Lay down a plastic-backed absorbent pad (benchkote) in the hood.[1]

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to avoid cross-contamination of wash solvents.[1]

Scenario B: Synthesis & Heating
  • Closed Systems: All heating >40°C must occur under reflux or in a sealed pressure vial.[1]

  • Trap: If using a vacuum line, install a cold trap (dry ice/acetone) to prevent amine vapors from contaminating pump oil.[1]

Scenario C: Decontamination & Doffing
  • Solvent: Use Ethanol or Isopropanol for surface cleaning. Water alone is ineffective due to the molecule's lipophilicity.

  • Acid Wash: A final wipe with dilute Acetic Acid (5%) can convert residual amine to the water-soluble salt, making it easier to remove.[1]

Visual Workflows

Figure 1: PPE Decision Logic

Caption: Flowchart for selecting appropriate respiratory and hand protection based on experimental state.

PPE_Decision Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Heated State->Liquid Resp_Solid Resp: P100 / N95 (Hood Mandatory) Solid->Resp_Solid Glove_Check Contact Duration? Solid->Glove_Check Resp_Liq Resp: OV/P100 Cartridge (If outside hood) Liquid->Resp_Liq Liquid->Glove_Check Short Splash Risk Only Glove_Check->Short Long Immersion / Synthesis Glove_Check->Long Glove_Double Gloves: Double Nitrile (Change immediately on splash) Short->Glove_Double Glove_Silver Gloves: Silver Shield (EVOH) + Outer Nitrile for Grip Long->Glove_Silver

Figure 2: Safe Doffing Sequence (Contamination Control)

Caption: Critical sequence to prevent skin contact with the outer surface of contaminated gloves.[1][2]

Doffing_Seq Step1 1. Inspect Outer Gloves (Visible Stain?) Step2 2. Pinch Outer Glove (At wrist, do not touch skin) Step1->Step2 Step3 3. Peel Downward (Turn inside out) Step2->Step3 Step4 4. Ball into Other Hand (Hold dirty glove in gloved hand) Step3->Step4 Step5 5. Slide Finger Under Remaining Glove (Touch only inside surface) Step4->Step5 Step6 6. Peel & Discard (Both gloves inside out) Step5->Step6 Step7 7. Wash Hands (Soap + Water, 20s) Step6->Step7

Emergency Response & Disposal

EventProtocol
Skin Contact 1. Drench with water for 15 mins.[1] 2. Use PEG-400 (Polyethylene Glycol) if available (more effective for lipophilic amines).[1] 3. Seek medical attention (Monitor for Methemoglobinemia).[1]
Eye Contact 1. Irrigate immediately (eyewash station) for >15 mins.[1] 2. Hold eyelids open. 3. Transport to ER.
Spill (Solid) 1. Dampen with ethanol-wet paper towel to prevent dust.[1] 2. Scoop into bag. 3. Wipe area with dilute acetic acid.[1]
Spill (Liquid) 1. Cover with Vermiculite or Sand. 2. Do NOT use combustible materials (sawdust).[1]

Disposal:

  • Stream: Halogenated/Organic Waste (High BTU).[1]

  • Labeling: Must be clearly labeled "Toxic: Aromatic Amine."

  • Glassware: Rinse with Acetone -> Acid Wash -> Water.[1] Collect the first 2 rinses as hazardous waste.[1]

References

  • PubChem. (2025).[1] Compound Summary: Benzenamine, 2-[(2-aminophenoxy)methyl]- (CAS 96329-20-3).[1][3][4] National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Dermal Exposure: Chemical Resistance Guide for Aromatic Amines. United States Department of Labor.[1] [Link][1]

  • Centers for Disease Control and Prevention (CDC). (2024).[1] NIOSH Pocket Guide to Chemical Hazards: Aniline & Homologues. [Link][1]

Sources

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